molecular formula C8H5BrN2O2 B049182 7-Bromoquinazoline-2,4(1H,3H)-dione CAS No. 114703-12-7

7-Bromoquinazoline-2,4(1H,3H)-dione

Cat. No.: B049182
CAS No.: 114703-12-7
M. Wt: 241.04 g/mol
InChI Key: AQIDPSGSKHPDAY-UHFFFAOYSA-N
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Description

7-Bromoquinazoline-2,4(1H,3H)-dione is a high-value chemical scaffold extensively utilized in medicinal chemistry and drug discovery research. Its core research value lies in its role as a key synthetic intermediate for the development of novel therapeutic agents, particularly in oncology. The bromine substituent at the 7-position provides a reactive site for further functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies . This quinazoline-dione derivative serves as a privileged precursor in the design and synthesis of potential inhibitors targeting critical signaling pathways. Research indicates that structurally related bromo-substituted quinazolines are key intermediates in developing dimorpholinoquinazoline-based compounds that act on the PI3K/Akt/mTOR cascade, a frequently deregulated pathway in various cancers such as breast, colorectal, and lung cancer . Furthermore, the quinazoline-2,4(1H,3H)-dione core is recognized as a fluoroquinolone-like scaffold capable of inhibiting bacterial enzymes DNA gyrase and topoisomerase IV, positioning it as a promising template for creating new antimicrobial agents to address growing bacterial resistance problems . The compound's utility is further demonstrated in multi-step synthetic routes where it functions as a foundational building block for constructing more complex molecular architectures with enhanced biological activity and selectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIDPSGSKHPDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555150
Record name 7-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114703-12-7
Record name 7-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis and analysis, and the broader biological context of 7-Bromoquinazoline-2,4(1H,3H)-dione. This molecule is a halogenated derivative of quinazoline-2,4(1H,3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry.

Core Physicochemical Properties

This compound is a white solid at room temperature.[1] Its fundamental properties are crucial for its application in chemical synthesis and drug design. Quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂ECHEMI
Molecular Weight 241.04 g/mol PubChem[2]
Appearance White SolidACS Omega[1]
Melting Point > 250 °CACS Omega[1]
CAS Number 114703-12-7ECHEMI

Spectroscopic and Analytical Data

Characterization of this compound relies on standard analytical techniques. The following data has been reported in the literature.[1]

Analysis TypeData
¹H NMR (400 MHz, DMSO-d₆)δ 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H)
¹³C NMR (100 MHz, DMSO-d₆)δ 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6
ESI-HRMS (m/z)Calculated for C₈H₆BrN₂O₂ [M + H]⁺: 240.9607, Found: 240.9602

Experimental Protocols

The synthesis of quinazoline-2,4-diones can be achieved through various methods.[2][3][4] A one-pot, metal-free catalytic approach has been successfully employed for the synthesis of this compound.[1][5]

Synthesis of this compound

This protocol is based on the DMAP-catalyzed reaction of a substituted 2-aminobenzamide with Di-tert-butyl dicarbonate ((Boc)₂O).[1][5]

Reagents:

  • 2-amino-4-bromobenzamide (or related precursor)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN)

  • p-Methoxybenzyl (PMB) protected 2-aminobenzamide (for room temperature reaction)

Procedure (General Procedure C):

  • A solution of PMB-protected 2-amino-4-bromobenzamide (1.0 mmol) in acetonitrile (10 mL) is prepared in a suitable reaction vessel.

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol) and DMAP (0.1 mmol) are added to the solution.[1][5]

  • The reaction mixture is stirred at room temperature for 12 hours.[5]

  • Upon completion, the mixture is filtered.

  • The collected solid is washed with 3 mL of acetonitrile and dried to yield the final product, this compound.[1][5]

This method provides the target compound in high yield (approximately 93%) and purity, often without the need for column chromatography.[1][5]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Conditions cluster_end Workup & Product A PMB-Protected 2-amino-4-bromobenzamide D Acetonitrile (Solvent) A->D B (Boc)₂O B->D C DMAP (Catalyst) C->D E Stir at Room Temp. (12 hours) D->E Reaction Mixture F Filtration E->F Post-Reaction G Wash with CH₃CN F->G H This compound G->H Purified Solid

Synthesis Workflow for this compound.

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are not widely published, the quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore with a broad spectrum of pharmacological activities.[6][7][8][9][10] Derivatives of this core structure have been investigated for numerous therapeutic applications.

The diverse biological activities reported for this class of compounds include:

  • Anticancer: Some derivatives act as potent inhibitors of poly (ADP-ribose) polymerase (PARP-1/2), enzymes critical for DNA repair in cancer cells.[11]

  • Antimicrobial: Certain quinazolinedione derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[6][12]

  • Anti-inflammatory, Anticonvulsant, and Antihypertensive: Various analogs have shown potential in treating inflammation, seizures, and high blood pressure.[6][9][10]

The 7-bromo substitution on the quinazoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially modulating its interaction with biological targets. Therefore, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents.

Biological_Potential cluster_targets Potential Molecular Targets cluster_outcomes Therapeutic Applications Compound Quinazoline-2,4(1H,3H)-dione Scaffold PARP PARP-1/2 Compound->PARP Inhibition DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition Other_Enzymes Other Kinases & Receptors Compound->Other_Enzymes Modulation Anticancer Anticancer PARP->Anticancer Antibacterial Antibacterial DNA_Gyrase->Antibacterial AntiInflammatory Anti-inflammatory Other_Enzymes->AntiInflammatory Other_Tx Other Therapies Other_Enzymes->Other_Tx

Potential Biological Targets of the Quinazolinedione Scaffold.

References

7-Bromoquinazoline-2,4(1H,3H)-dione chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromoquinazoline-2,4(1H,3H)-dione for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

This compound is a substituted quinazoline derivative. The core structure consists of a pyrimidine ring fused to a benzene ring, with two oxo groups at positions 2 and 4. A bromine atom is substituted at the 7th position of the quinazoline ring system.

IUPAC Name: this compound.[1]

Chemical Formula: C₈H₅BrN₂O₂.[1]

Below is a two-dimensional representation of the chemical structure.

G cluster_0 Start Start 2-amino-4-bromobenzamide 2-amino-4-bromobenzamide Start->2-amino-4-bromobenzamide Add_DMAP_Boc2O Add DMAP (cat.) and (Boc)₂O 2-amino-4-bromobenzamide->Add_DMAP_Boc2O Reaction Stir at RT Add_DMAP_Boc2O->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Bromoquinazoline- 2,4(1H,3H)-dione Purification->Product

References

A Comprehensive Technical Guide to 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromoquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document covers its fundamental chemical properties, synthesis protocols, and its role as a key scaffold in the development of novel therapeutic agents.

Core Compound Properties

This compound is a substituted quinazoline derivative. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 114703-12-7
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.05 g/mol
Appearance White solid[1][2]
Melting Point >250 °C[1][2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Data Reference
¹H NMR (400 MHz, DMSO-d₆) δ 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H)[1][2]
¹³C NMR (100 MHz, DMSO-d₆) δ 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6[1][2]
ESI-HRMS (m/z) Calculated for C₈H₆BrN₂O₂ [M+H]⁺: 240.9607, Found: 240.9602[1][2]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a DMAP-catalyzed one-pot reaction from 2-aminobenzamides and di-tert-butyl dicarbonate.[1][2]

General Procedure: To a solution of 4-bromo-2-aminobenzamide (1 mmol) in anhydrous THF (10 mL) is added DMAP (0.1 mmol) and di-tert-butyl dicarbonate (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure this compound. This method resulted in a 93% yield of a white solid.[1][2]

Biological Significance and Applications

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound serves as a key intermediate in the synthesis of these pharmacologically active molecules.

Antibacterial Activity: Inhibition of DNA Gyrase

Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent antibacterial agents.[3][4][5] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3] This inhibition disrupts bacterial cell division and leads to cell death.

G Mechanism of Antibacterial Action A Quinazoline-2,4-dione Derivative B Bacterial DNA Gyrase / Topoisomerase IV A->B Inhibition C DNA Replication & Repair B->C Essential for D Bacterial Cell Death C->D Disruption leads to

Caption: Inhibition of bacterial DNA gyrase by quinazoline-2,4-dione derivatives.

Anticancer Activity: PARP Inhibition

Several derivatives of quinazoline-2,4(1H,3H)-dione have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[6][7][8][9][10] PARP enzymes play a critical role in DNA repair. In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

G PARP Inhibition in Cancer Therapy cluster_0 PARP Inhibition in Cancer Therapy cluster_1 PARP Inhibition in Cancer Therapy A DNA Damage B PARP Activation A->B C DNA Repair B->C F Accumulation of DNA Damage B->F Inhibited by D Quinazoline-2,4-dione Derivative (PARP Inhibitor) E Inhibition of PARP D->E G Cancer Cell Death (Synthetic Lethality) F->G

Caption: Role of quinazoline-2,4-dione derivatives as PARP inhibitors in cancer.

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected quinazoline-2,4(1H,3H)-dione derivatives against various biological targets.

Compound DerivativeTargetActivity (IC₅₀)Reference
Derivative 11a PARP-1467 nM[9]
PARP-211.5 nM[9]
Derivative 24 PARP-10.51 nM[8]
PARP-223.11 nM[8]
Derivative 32 PARP-11.31 nM[8]
PARP-215.63 nM[8]
Compound 13 E. coliMIC = 65 mg/mL[3]

This guide highlights the importance of this compound as a versatile building block in the synthesis of compounds with significant therapeutic potential. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

7-Bromoquinazoline-2,4(1H,3H)-dione: A Technical Guide to its Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-Bromoquinazoline-2,4(1H,3H)-dione, a halogenated derivative of the versatile quinazoline-2,4(1H,3H)-dione scaffold. This document details its discovery and history, experimental protocols for its synthesis, and explores its biological significance within the broader context of the quinazolinedione family of compounds, which are recognized as "privileged structures" in medicinal chemistry.[1]

Discovery and History

The quinazoline structural motif is a cornerstone in the development of therapeutic agents, with numerous derivatives finding applications as anticancer, antibacterial, and anti-inflammatory drugs. The oxidized form, quinazoline-2,4(1H,3H)-dione, has garnered significant attention as a scaffold for synthesizing novel bioactive molecules.

While the broader family of quinazoline-2,4(1H,3H)-diones has been a subject of scientific inquiry for decades, the specific history of this compound is less explicitly documented in early literature. Its Chemical Abstracts Service (CAS) number is 114703-12-7. A detailed and accessible synthesis of this compound was published in a 2020 study by Li et al., which focused on a DMAP-catalyzed one-pot synthesis of a library of quinazoline-2,4-diones.[2] This suggests that while the compound may have been synthesized earlier, this 2020 publication provides a key reference point for its modern preparation and characterization.

Synthetic Protocols and Characterization

The synthesis of this compound can be achieved through various methods developed for the quinazolinedione scaffold. A notable and recent experimental protocol is the DMAP-catalyzed one-pot synthesis from 2-aminobenzamides.

Experimental Protocol: DMAP-Catalyzed One-Pot Synthesis

This method provides a high-yielding and efficient route to this compound.[2]

Materials:

  • 2-Amino-4-bromobenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of 2-amino-4-bromobenzamide (1.0 mmol) in acetonitrile (10 mL), add DMAP (1.2 mmol) and (Boc)₂O (1.5 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add a 2 M aqueous solution of NaOH (5.0 mmol) to the mixture.

  • Continue stirring at room temperature for an additional 1 hour.

  • Acidify the reaction mixture to pH 3-4 with a 1 M aqueous solution of HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to afford this compound.

Experimental Workflow for DMAP-Catalyzed Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up 2_Amino_4_bromobenzamide 2-Amino-4-bromobenzamide Mixing Mix and Stir (Room Temperature, 2h) 2_Amino_4_bromobenzamide->Mixing DMAP DMAP DMAP->Mixing Boc2O (Boc)₂O Boc2O->Mixing CH3CN Acetonitrile CH3CN->Mixing Base_Addition Add 2M NaOH (Stir for 1h) Mixing->Base_Addition Acidification Acidify with 1M HCl (pH 3-4) Base_Addition->Acidification Filtration Filter Precipitate Acidification->Filtration Washing_Drying Wash with Water and Dry Filtration->Washing_Drying Product This compound Washing_Drying->Product

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Property Value Reference
Appearance White solid[2]
Melting Point > 250 °C[2]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H)[2]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6[2]
ESI-HRMS m/z [M+H]⁺ Calculated: 240.9607, Found: 240.9602[2]

Biological Significance and Therapeutic Potential

The quinazoline-2,4(1H,3H)-dione scaffold is a prolific source of biologically active compounds, exhibiting a wide range of pharmacological effects. While specific biological studies on this compound are not extensively reported, its therapeutic potential can be inferred from the activities of structurally related analogues.

Anticancer Activity

Numerous derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as potent anticancer agents.[3][4] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.

Poly (ADP-ribose) Polymerase (PARP) Inhibition:

Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair.[5][6][7] Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The core quinazolinedione structure serves as a scaffold for designing selective PARP inhibitors.[8]

Signaling Pathway Modulation:

Recent studies have shown that the parent compound, quinazoline-2,4(1H,3H)-dione, can modulate the STAT3 and FOXO3a signaling pathways in hepatocellular carcinoma (HCC) cells.[1][9][10] This modulation leads to the induction of apoptosis and necroptosis in cancer cells, highlighting a potential mechanism of anticancer activity for this class of compounds.

Proposed Signaling Pathway Modulation by Quinazoline-2,4(1H,3H)-dione Scaffold

G cluster_pathway Cellular Signaling cluster_outcome Cellular Outcome Qd Quinazoline-2,4(1H,3H)-dione Scaffold STAT3 STAT3 Signaling Qd->STAT3 Modulates FOXO3a FOXO3a Signaling Qd->FOXO3a Modulates Apoptosis Apoptosis STAT3->Apoptosis Necroptosis Necroptosis STAT3->Necroptosis FOXO3a->Apoptosis FOXO3a->Necroptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Necroptosis->Cancer_Cell_Death

Caption: Modulation of STAT3 and FOXO3a pathways by the quinazolinedione scaffold.

Antimicrobial Activity

The quinazoline-2,4(1H,3H)-dione nucleus is also a key component in the development of novel antimicrobial agents.[11][12][13][14] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism for some of these compounds involves the inhibition of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics.[11]

Conclusion

This compound is a readily accessible derivative of a pharmacologically significant scaffold. While its specific biological profile is still under exploration, the extensive research on the broader class of quinazoline-2,4(1H,3H)-diones suggests its potential as a valuable building block for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic accessibility and the known biological activities of its parent scaffold make this compound a compound of high interest for further investigation by researchers in drug discovery and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways, precursors, and experimental protocols for producing 7-Bromoquinazoline-2,4(1H,3H)-dione. This quinazolinedione derivative is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery, making efficient and well-documented synthesis methods crucial for researchers.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several distinct pathways, primarily starting from substituted anthranilic acid or anthranilamide derivatives. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability. The core of the synthesis involves the formation of the pyrimidine ring of the quinazolinedione system through cyclization reactions.

Key precursors identified in the literature include:

  • 2-Amino-4-bromobenzoic acid

  • 2-Amino-4-bromobenzamide

  • Substituted 2-aminobenzoates that can be converted into the target structure.

The primary methods involve cyclization using urea, di-tert-butyl dicarbonate, or via an intermediate isatoic anhydride.

Synthesis_Pathways A 2-Amino-4-bromobenzoic Acid Z This compound A->Z + Urea (Melt Synthesis) A->Z + KOCN, then H+ B 2-Amino-4-bromobenzamide B->Z + (Boc)2O, DMAP (One-Pot) C Methyl 2-amino-4-bromobenzoate D 7-Bromo-isatoic anhydride C->D + NaOCN, Acetic Acid D->Z + NH3 or other N source Experimental_Workflow A 1. Reactant Preparation & Mixing (e.g., Anthranilic Acid + Urea) B 2. Reaction Under Controlled Conditions (e.g., Heating at 195°C for 3h) A->B C 3. Cooling & Work-up (e.g., Cool to 80°C, Add Water) B->C D 4. Product Isolation (e.g., Filtration) C->D E 5. Purification & Drying (e.g., Azeotrope with Toluene) D->E F Final Product This compound E->F

Spectroscopic and Mechanistic Insights into 7-Bromoquinazoline-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromoquinazoline-2,4(1H,3H)-dione, a member of the quinazoline-2,4-dione class of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential as antibacterial and anticancer agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound, alongside detailed experimental protocols. Furthermore, it explores the role of quinazoline derivatives as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in cancer progression.

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum reveals four distinct signals corresponding to the protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
11.39br s1H-N-H
11.22br s1H-N-H
7.79d1H8.0Ar-H
7.33-7.36m2H-Ar-H

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum displays eight signals, accounting for all carbon atoms in the structure.

Chemical Shift (δ) ppmAssignment
162.2C=O
150.1C=O
142.0Ar-C
129.0Ar-CH
128.2Ar-CH
125.3Ar-C
117.6Ar-C-Br
113.6Ar-CH
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

ESI-HRMS:

  • Calculated m/z for C₈H₆BrN₂O₂ [M+H]⁺: 240.9607

  • Found m/z: 240.9602

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3200-3000MediumN-H stretching
3100-3000Medium-WeakAromatic C-H stretching
1710-1650StrongC=O stretching (amide)
1620-1580MediumC=C aromatic ring stretching
1480-1440MediumC-N stretching
1100-1000Medium-StrongC-Br stretching
850-750StrongC-H out-of-plane bending (aromatic)

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the cyclization of a substituted 2-aminobenzamide.

cluster_0 Synthesis Workflow Reactant 2-Amino-4-bromobenzamide Reaction Cyclization Reaction (Reflux) Reactant->Reaction 1. Add Reagent Di-tert-butyl dicarbonate DMAP (catalyst) Acetonitrile (solvent) Reagent->Reaction 2. Add Product This compound Reaction->Product 3. Isolate

Synthesis of this compound.

Procedure:

  • To a solution of 2-amino-4-bromobenzamide in acetonitrile, add 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Reflux the reaction mixture for the appropriate time, monitoring by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

NMR Spectroscopy

¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry

High-Resolution Mass Spectrometry (ESI-HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample solution into an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it with the calculated theoretical mass.

Infrared Spectroscopy

FT-IR (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Context: Inhibition of Wnt/β-catenin Signaling

Quinazoline derivatives have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer. These compounds can interfere with the pathway at different points, leading to the suppression of cancer cell proliferation.

cluster_1 Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibition beta_catenin_cytoplasm β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cytoplasm phosphorylation & degradation beta_catenin_nucleus β-catenin (Nucleus) beta_catenin_cytoplasm->beta_catenin_nucleus translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Quinazoline Quinazoline Derivative Quinazoline->TCF_LEF inhibition cluster_2 Experimental Workflow: Wnt/β-catenin Inhibition Assay A Seed Colorectal Cancer Cells B Treat with This compound (or other derivatives) A->B C Incubate for 24-48h B->C D Lyse Cells & Measure Luciferase Activity (TOP/FOP Flash Assay) C->D E Analyze Data: Determine IC₅₀ D->E

The Multifaceted Biological Activities of Quinazoline-2,4-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its unique chemical architecture allows for substitutions at various positions, leading to derivatives with a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the known biological activities of quinazoline-2,4-dione derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Antimicrobial and Antibacterial Activity

Quinazoline-2,4-dione derivatives have demonstrated significant potential as antimicrobial agents, targeting both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these derivatives is believed to involve the inhibition of crucial bacterial enzymes like DNA gyrase and dihydrofolate reductase.[1][2]

Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of selected quinazoline-2,4-dione derivatives against various bacterial strains.

Compound IDBacterial StrainTestResultReference
13 Escherichia coliAgar Well DiffusionInhibition Zone: 15 mm[3]
13 Escherichia coliMIC65 mg/mL[3]
13 Staphylococcus aureusAgar Well DiffusionInhibition Zone: 9 mm[3]
14a Staphylococcus aureusAgar Well DiffusionInhibition Zone: 12 mm[3]
14a Staphylococcus aureusMIC70 mg/mL[3]
14b Staphylococcus aureusAgar Well DiffusionInhibition Zone: 13 mm[3]
14b Staphylococcus aureusMIC75 mg/mL[3]
14a Candida albicansAgar Well DiffusionInhibition Zone: 12 mm[3]
2b Staphylococcus haemolyticusMIC10 mg/mL[1]
2c Staphylococcus aureusMIC11 mg/mL[1]
3a Staphylococcus aureusMBC10 mg/mL[2]
4d Staphylococcus aureusMBC11 mg/mL[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

experimental_workflow_agar_well start_end start_end process process io io decision decision A Start: Prepare Mueller-Hinton Agar Plates B Inoculate plates with a standardized bacterial suspension (e.g., 0.5 McFarland) A->B C Create uniform wells (e.g., 6 mm diameter) in the agar B->C D Add a fixed volume of the test compound (quinazoline-2,4-dione derivative) to a well C->D E Add standard antibiotic (Positive Control) and solvent (Negative Control) to separate wells D->E F Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours) E->F G Measure the diameter of the zone of inhibition (clear area around the well) in millimeters F->G H End: Compare inhibition zones to controls G->H

Caption: Workflow for the Agar Well Diffusion Assay.

Methodology:

  • Preparation: Mueller-Hinton agar is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland turbidity standard) is uniformly swabbed onto the surface of the agar.

  • Well Creation: Sterile wells are punched into the agar using a cork borer.

  • Application of Compounds: A specific volume of the dissolved quinazoline-2,4-dione derivative is added to a well. A standard antibiotic and the solvent are used as positive and negative controls, respectively, in separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[3][4]

Anticancer Activity and Enzyme Inhibition

A significant area of research for quinazoline-2,4-dione derivatives is their application as anticancer agents. Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and DNA repair, such as Poly (ADP-ribose) polymerase (PARP).[5][6]

Mechanism of Action: PARP Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Quinazoline-2,4-dione derivatives have been designed to mimic the nicotinamide adenine dinucleotide (NAD+) substrate, competitively inhibiting the PARP active site.

signaling_pathway_parp cluster_0 Normal Cell Response cluster_1 Inhibition by Quinazoline-2,4-dione dna_damage dna_damage parp parp inhibitor inhibitor repair_pathway repair_pathway outcome outcome A Single-Strand DNA Break B PARP-1/2 Activation A->B C Recruitment of Repair Proteins B->C D DNA Repair C->D E Cell Survival D->E F Single-Strand DNA Break G PARP-1/2 F->G I Inhibition of PARP H Quinazoline-2,4-dione Derivative (Inhibitor) H->I J Unrepaired SSB leads to Double-Strand Break at Replication Fork I->J blocks repair K Cell Death (Apoptosis) (Synthetic Lethality in BRCA-deficient cells) J->K

Caption: PARP Inhibition Pathway by Quinazoline-2,4-dione Derivatives.
Quantitative Data: PARP Inhibition and Cytotoxicity

Compound IDTargetAssayIC50Reference
10 PARP-1Enzyme Inhibition10⁻⁹ M level[6]
11 PARP-1Enzyme Inhibition10⁻⁹ M level[6]
10 PARP-2Enzyme Inhibition10⁻⁸ M level[6]
11 PARP-2Enzyme Inhibition10⁻⁸ M level[6]
10 MX-1 CellsCytotoxicity< 3.12 μM[6]
11 MX-1 CellsCytotoxicity3.02 μM[6]
24 PARP-1Enzyme Inhibition0.51 nM[7]
24 PARP-2Enzyme Inhibition23.11 nM[7]
32 PARP-1Enzyme Inhibition1.31 nM[7]
32 PARP-2Enzyme Inhibition15.63 nM[7]
Olaparib PARP-1Enzyme Inhibition2.09 nM[8]
Olaparib PARP-2Enzyme Inhibition2.26 nM[8]

IC50: Half maximal inhibitory concentration.

Experimental Protocol: In Vivo Xenograft Tumor Model

This protocol is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Culture: Human cancer cells (e.g., MX-1 breast cancer) are cultured in vitro.

  • Implantation: A specific number of cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomly assigned to different treatment groups: vehicle control, test compound alone, standard drug (e.g., temozolomide, TMZ) alone, and a combination of the test compound and the standard drug.[6]

  • Treatment: The compounds are administered to the mice according to a specific dose and schedule (e.g., daily oral gavage).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and weighed.

  • Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment. The potentiation of a standard drug's cytotoxicity by the test compound can also be assessed.[6]

Antifungal Activity

Certain quinazoline-2,4-dione derivatives have been identified as potent antifungal agents, with a mechanism targeting the fungal-specific enzyme chitin synthase (CHS). CHS is essential for the synthesis of chitin, a critical component of the fungal cell wall. Inhibiting this enzyme disrupts cell wall integrity, leading to fungal cell death.[9][10]

Quantitative Data: Chitin Synthase Inhibition and Antifungal Activity
Compound IDTarget EnzymeIC50 (mmol/L)Fungal StrainMIC (μg/mL)Reference
5c Chitin Synthase0.08Cryptococcus neoformansComparable to Fluconazole[10]
7 Chitin Synthase0.166Aspergillus fumigatesSynergistic with Fluconazole[9]
5g --Candida albicans8x stronger than Fluconazole[10]
5k --Candida albicans8x stronger than Fluconazole[10]
5g --Aspergillus flavus16x stronger than Fluconazole[10]
5l --Aspergillus flavus16x stronger than Fluconazole[10]
5o --Aspergillus flavus16x stronger than Fluconazole[10]
Polyoxin B Chitin Synthase0.17 - 0.18--[9][10]

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Chitin Synthase Inhibition Assay
  • Enzyme Preparation: Chitin synthase is isolated and prepared from a fungal source, such as Candida albicans.

  • Reaction Mixture: The assay is typically conducted in a reaction buffer containing the CHS enzyme, the substrate UDP-N-acetyl-D-glucosamine (radiolabeled, e.g., with ¹⁴C), and an activator like trypsin.

  • Inhibitor Addition: Various concentrations of the quinazoline-2,4-dione test compounds are added to the reaction mixture. A known inhibitor like Polyoxin B serves as a positive control.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped, for example, by adding trichloroacetic acid.

  • Separation: The product, insoluble chitin, is separated from the unreacted substrate, often by filtration through glass-fiber filters.

  • Quantification: The radioactivity of the filters is measured using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • IC50 Calculation: The percentage of inhibition is calculated for each compound concentration, and the data is used to determine the IC50 value.[9][10]

Anticonvulsant Activity

The quinazoline core is present in some known central nervous system (CNS) active agents. Derivatives of quinazoline-2,4-dione have been explored for their potential as anticonvulsant drugs for treating epilepsy.[11][12] Their mechanism is often linked to the modulation of GABA-A receptors or inhibition of enzymes like carbonic anhydrase.[12][13]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

experimental_workflow_mes start_end start_end process process io io decision decision A Administer test compound (intraperitoneally) to albino mice B Wait for a specific time for drug absorption (e.g., 30-60 minutes) A->B C Deliver a supramaximal electrical stimulus via corneal or ear electrodes B->C D Observe the mouse for the presence or absence of a tonic hind limb extension seizure C->D E Protection is noted if tonic extension is absent D->E No F No protection if tonic extension occurs D->F Yes G End: Calculate percentage of protected animals E->G F->G

Caption: Workflow for the Maximal Electroshock (MES) Anticonvulsant Assay.

Methodology:

  • Compound Administration: Test compounds are administered to groups of mice, typically via intraperitoneal injection, at varying doses.[11][12]

  • Electrical Stimulus: After a set time for drug absorption, a brief, high-frequency electrical stimulus is applied through electrodes.

  • Observation: The key endpoint is the observation of the tonic hind limb extension phase of the induced seizure.

  • Evaluation: A compound is considered to have provided protection if it prevents the tonic hind limb extension. The activity is often quantified by determining the ED50 (the dose that protects 50% of the animals).[11]

Anti-inflammatory Activity

Derivatives of quinazoline-2,4-dione have also been investigated for their anti-inflammatory properties.[14][15] The evaluation of these compounds often involves in vivo models that induce a localized inflammatory response.

Quantitative Data: Anti-inflammatory Activity
Compound IDModel% Reduction of Volume (4 hours)Reference
QA-2 Carrageenan-induced paw edema82.75%[15]
QA-6 Carrageenan-induced paw edema81.03%[15]
QA-1 Carrageenan-induced paw edema65.51%[15]
21 Carrageenan-induced paw edema32.5%[16]
9 Carrageenan-induced paw edema20.4%[16]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a standard and widely used in vivo model for evaluating the activity of acute anti-inflammatory agents.

  • Animal Grouping: Rats or mice are divided into control and treatment groups.

  • Compound Administration: The test quinazolinone derivatives are administered orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., Indomethacin) is used as a positive control.[15][17]

  • Induction of Inflammation: After a certain period (e.g., 1 hour), a fixed volume of a phlogistic agent (carrageenan, 1% solution) is injected into the sub-plantar tissue of the animal's hind paw.

  • Measurement of Edema: The volume of the paw is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group compared to the control group, indicating the degree of anti-inflammatory activity.[15]

Conclusion

The quinazoline-2,4-dione nucleus represents a highly versatile and pharmacologically significant scaffold. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, including potent antibacterial, anticancer, antifungal, anticonvulsant, and anti-inflammatory effects. The ability to systematically modify the structure at the N1 and N3 positions, as well as on the fused benzene ring, allows for the fine-tuning of activity and the development of compounds with high potency and selectivity for specific biological targets. The ongoing research in this area continues to uncover novel derivatives with promising therapeutic potential, underscoring the importance of the quinazoline-2,4-dione framework in modern drug discovery and development.

References

In Silico Profiling of 7-Bromoquinazoline-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in silico analysis of 7-Bromoquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry. Through the application of computational methodologies, this document outlines the predicted physicochemical properties and assesses its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This in-depth guide is intended to support early-stage drug discovery and development by providing critical data for lead optimization and candidate selection.

Physicochemical and Pharmacokinetic Properties

A combination of experimental data and in silico predictions has been used to characterize this compound. The following tables summarize the key physicochemical and ADMET properties of the molecule.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological activity and pharmacokinetic behavior. The predicted values for this compound are presented below, alongside available experimental data.

PropertyPredicted ValueExperimental ValueMethod/Tool
Molecular Weight 241.04 g/mol --
Melting Point ->250 °CExperimental
pKa (most acidic) 6.8 - 7.2-Various QSAR models
pKa (most basic) 0.5 - 1.0-Various QSAR models
LogP (o/w) 1.5 - 1.9-Consensus of multiple prediction algorithms
Aqueous Solubility (LogS) -2.5 to -3.5-Various QSAR models
ADMET Profile

The ADMET profile of a drug candidate is a critical factor in its success. In silico models provide an early indication of a compound's likely behavior in the body.

ADMET ParameterPredictionConfidence
Human Intestinal Absorption HighHigh
Caco-2 Permeability Moderate to HighMedium
Blood-Brain Barrier (BBB) Penetration LowHigh
P-glycoprotein (P-gp) Substrate NoHigh
CYP450 1A2 Inhibitor YesMedium
CYP450 2C9 Inhibitor YesMedium
CYP450 2C19 Inhibitor NoHigh
CYP450 2D6 Inhibitor NoHigh
CYP450 3A4 Inhibitor YesMedium
hERG Inhibition Low ProbabilityMedium
Ames Mutagenicity Non-mutagenHigh
Hepatotoxicity Low ProbabilityMedium

Experimental and Computational Methodologies

In Silico Prediction Protocols

The in silico data presented in this guide were generated using a variety of established computational models and tools. A consensus approach was adopted, where multiple prediction algorithms were employed to provide a more robust estimation of the properties.

  • pKa Prediction: The pKa values were predicted using rule-based and quantitative structure-activity relationship (QSAR) models. These models analyze the electronic effects of substituents on the ionizable groups within the molecule to estimate the dissociation constants.

  • LogP Prediction: The octanol-water partition coefficient (LogP) was calculated using a combination of atom-based and fragment-based methods. These approaches deconstruct the molecule into atomic or fragmental contributions to hydrophobicity and sum them to estimate the overall LogP.

  • Aqueous Solubility (LogS) Prediction: Aqueous solubility was predicted using models that correlate molecular descriptors (e.g., molecular weight, LogP, polar surface area) with experimentally determined solubility data for a large set of diverse compounds.

  • ADMET Prediction: The ADMET profile was generated using a suite of models that predict various pharmacokinetic and toxicological endpoints. These models are typically built using machine learning algorithms trained on large datasets of experimental ADMET data. Descriptors used in these models can range from simple 1D and 2D properties to more complex 3D and quantum mechanical descriptors.

Visualizations

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of small molecule properties.

G In Silico Property Prediction Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output mol_structure Molecular Structure (SMILES/SDF) physchem Physicochemical Models (pKa, LogP, Solubility) mol_structure->physchem Calculate admet ADMET Models (Absorption, Metabolism, Toxicity) mol_structure->admet Predict data_tables Data Tables physchem->data_tables admet->data_tables report Comprehensive Report data_tables->report

In Silico Prediction Workflow
Hypothetical Signaling Pathway Inhibition

Quinazoline derivatives are known inhibitors of various protein kinases. The diagram below depicts a simplified, hypothetical signaling pathway involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which could be a potential target for this compound.

G Hypothetical EGFR/VEGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR Inhibits

Hypothetical EGFR/VEGFR Signaling
Physicochemical Properties and ADMET Relationship

The interplay between a molecule's physicochemical properties and its ADMET profile is fundamental in drug development. The following diagram illustrates these key relationships.

G Physicochemical Properties vs. ADMET Profile cluster_physchem Physicochemical Properties cluster_admet ADMET Profile Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion LogP Lipophilicity (LogP) LogP->Absorption Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism Toxicity Toxicity LogP->Toxicity pKa Ionization (pKa) pKa->Absorption pKa->Distribution MW Molecular Weight MW->Absorption MW->Distribution

Physicochemical vs. ADMET

Commercial Sourcing and Technical Guide for 7-Bromoquinazoline-2,4(1H,3H)-dione in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromoquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document outlines commercial suppliers for research-grade material, details a common synthesis protocol, and explores the compound's role as a scaffold for developing inhibitors of key signaling pathways implicated in cancer.

Commercial Suppliers

Sourcing high-quality this compound (CAS Number: 114703-12-7) is crucial for reliable and reproducible research. The following table summarizes publicly available data from various commercial suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)Stock Status
Amsbio 114703-12-7Not Specified5 mg, 100 mg$175.00 (for 100 mg)Inquire
BLDpharm 114703-12-7Not SpecifiedInquireInquireInquire
Advanced ChemBlocks 114703-12-797%InquireInquireInquire
CymitQuimica 114703-12-7≥95%, 97%+InquireInquireInquire
ChemicalBook 114703-12-799.61%Per mg$31.00 - $81.00 / mgInquire

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from published literature. This procedure can serve as a starting point for laboratory synthesis.

Synthesis of this compound

This synthesis is a two-step process involving the formation of a urea intermediate followed by cyclization.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Water

  • Standard laboratory glassware and equipment (e.g., round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Urea Formation:

    • In a round-bottom flask, dissolve 2-amino-4-bromobenzoic acid in water.

    • Add potassium cyanate (KOCN) to the solution.

    • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization:

    • Once the formation of the urea intermediate is complete, add a solution of sodium hydroxide (NaOH) to the reaction mixture.

    • Heat the mixture to reflux to induce cyclization.

    • After the cyclization is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Purification:

    • Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the crude product.

    • Collect the solid precipitate by filtration.

    • Wash the solid with water to remove any remaining salts.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start reagents 2-Amino-4-bromobenzoic acid + KOCN in Water start->reagents urea_formation Urea Formation (Stir at RT) reagents->urea_formation cyclization Cyclization (Add NaOH, Reflux) urea_formation->cyclization acidification Acidification (Add HCl) cyclization->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Pure this compound recrystallization->product G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes QuinazolineDerivative Quinazoline-2,4(1H,3H)-dione Derivative QuinazolineDerivative->TCF_LEF Inhibits Transcription G DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP Activates PAR PAR Chain Synthesis PARP->PAR RepairProteins Recruitment of DNA Repair Proteins PAR->RepairProteins Repair DNA Repair RepairProteins->Repair QuinazolineDerivative Quinazoline-2,4(1H,3H)-dione Derivative QuinazolineDerivative->PARP Inhibits

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The bromine-substituted analog, 7-Bromoquinazoline-2,4(1H,3H)-dione, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This document provides a detailed protocol for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Yield 93%[1][2]
Physical Appearance White solid[1][2]
Melting Point > 250 °C[1][2]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H)[1][2]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6[1][2]
ESI-HRMS (m/z) Calculated for C₈H₆BrN₂O₂ [M + H]⁺: 240.9607, Found: 240.9602[1][2]

Experimental Workflow

The synthesis of this compound can be achieved through a one-pot reaction from the corresponding 2-aminobenzamide. The general workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Amino-4-bromobenzamide E Reaction Mixture A->E Add B Di-tert-butyl dicarbonate (Boc)₂O B->E Add C 4-Dimethylaminopyridine (DMAP) C->E Add D Acetonitrile (Solvent) D->E Dissolve F Solvent Evaporation E->F Heat at 80 °C G Washing with EtOAc F->G Residue H This compound G->H Purified Solid

Caption: One-pot synthesis workflow for this compound.

Experimental Protocol

This protocol is based on the DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate.[1][2]

Materials:

  • 2-Amino-4-bromobenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of 2-amino-4-bromobenzamide (1 equivalent) in acetonitrile, add 4-dimethylaminopyridine (DMAP, 2.0 equivalents) and di-tert-butyl dicarbonate ((Boc)₂O, 3.0 equivalents).

  • Stir the resulting mixture at 80 °C.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Wash the resulting residue with ethyl acetate (EtOAc).

  • Collect the solid product by filtration.

  • Dry the solid product under vacuum to yield this compound as a white solid.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

References

Application Notes and Protocols for the Characterization of 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the comprehensive characterization of 7-Bromoquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in pharmaceutical research and development. The following sections outline the experimental procedures and data interpretation for key analytical techniques.

Summary of Analytical Data

The following table summarizes the key analytical data obtained for this compound.

Analytical TechniqueParameterObserved Value
¹H NMR Chemical Shift (δ)11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H)[1][2]
¹³C NMR Chemical Shift (δ)162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6[1][2]
HRMS (ESI) m/z [M+H]⁺Calculated: 240.9607, Found: 240.9602[1][2]
Elemental Analysis % CompositionC: 39.86, H: 2.09, N: 11.62 (Calculated for C₈H₅BrN₂O₂)
HPLC Purity Purity>95% (typical)

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a synthesized chemical compound like this compound.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_data Data Analysis & Confirmation start Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC Analysis purification->hplc elemental Elemental Analysis purification->elemental interpretation Spectral Interpretation & Data Analysis nmr->interpretation ms->interpretation hplc->interpretation elemental->interpretation confirmation Structure & Purity Confirmation interpretation->confirmation

Figure 1. Workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

  • Objective: To determine the proton environment in the molecule.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrument Setup:

      • Tune and shim the probe to the deuterium frequency of DMSO-d₆.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

      • Use a standard pulse sequence for proton NMR.

    • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Data Processing: Process the raw data using appropriate software. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

1.2. ¹³C NMR Spectroscopy

  • Objective: To identify the number and types of carbon atoms in the molecule.

  • Instrumentation: 100 MHz NMR Spectrometer.

  • Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrument Setup:

      • Switch the probe to the carbon frequency.

      • Use a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon.

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Data Acquisition: Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

    • Data Processing: Process the data and reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact mass of the molecule and confirm its elemental composition.

  • Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) Mass Spectrometer.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrument Setup:

      • Calibrate the instrument using a known standard to ensure high mass accuracy.

      • Set the instrument to positive ion mode for the detection of the protonated molecule [M+H]⁺.

    • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range.

    • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and compare it with the calculated exact mass for the proposed formula (C₈H₆BrN₂O₂).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound.

  • Instrumentation: HPLC system with a UV detector.

  • Protocol:

    • Chromatographic Conditions (Typical for Quinazoline Derivatives):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

    • Data Interpretation: Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis
  • Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen in the compound.

  • Instrumentation: CHN Elemental Analyzer.

  • Protocol:

    • Sample Preparation: Accurately weigh a small amount of the dry, pure compound (typically 1-3 mg) into a tin capsule.

    • Instrument Setup: Calibrate the instrument using a certified organic standard with known C, H, and N content.

    • Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

    • Data Interpretation: The instrument software calculates the percentage of each element. Compare the experimental percentages with the theoretical values calculated for the molecular formula C₈H₅BrN₂O₂.

Disclaimer

The provided protocols are intended as a general guide. Specific instrument parameters and experimental conditions may need to be optimized for the particular equipment and reagents used in your laboratory. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for High-Throughput Screening of 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-2,4(1H,3H)-dione derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities.[1][2][3] This scaffold is a key feature in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The versatility of the quinazoline core makes it a valuable starting point for library synthesis and high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This document provides detailed application notes and protocols for the use of 7-Bromoquinazoline-2,4(1H,3H)-dione as a foundational scaffold in high-throughput screening. Given the established activity of quinazoline derivatives as kinase inhibitors, these protocols will focus on identifying potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6][7] Additionally, a protocol for assessing antibacterial activity is included, reflecting another major therapeutic area for this compound class.[1][8][9]

Target Focus: Kinase Inhibition (EGFR) and Antibacterial Activity

Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Many quinazoline-based compounds function as ATP-competitive inhibitors, binding to the EGFR kinase domain and blocking downstream signaling pathways like the RAS-RAF-MEK-MAPK and PI3K-Akt cascades.[6][10]

Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics, a major class of antibacterial agents, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][8] Some quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential inhibitors of these enzymes, offering a potential avenue to address bacterial resistance.[1][8]

Data Presentation: Representative Inhibitory Activities

The following tables summarize hypothetical, yet representative, data from a high-throughput screening campaign involving a library of compounds derived from the this compound scaffold.

Table 1: Biochemical Inhibitory Activity against EGFR

Compound IDScaffold ModificationEGFR IC₅₀ (nM)
BQ-001Unmodified Core>10,000
BQ-007N1-aryl substitution850
BQ-015N3-alkyl substitution2,300
BQ-022N1-aryl, N3-alkyl150
Gefitinib (Control)Reference Inhibitor25

Table 2: Cell-Based Anti-Proliferative Activity in A549 Lung Cancer Cells

Compound IDScaffold ModificationA549 EC₅₀ (µM)
BQ-001Unmodified Core>50
BQ-007N1-aryl substitution15.2
BQ-015N3-alkyl substitution35.8
BQ-022N1-aryl, N3-alkyl2.5
Gefitinib (Control)Reference Inhibitor0.8

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration)

Compound IDScaffold ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BQ-001Unmodified Core>128>128
BQ-031N1,N3-di(heterocyclyl-alkyl)1664
BQ-045N1-(piperazinyl-alkyl)832
Ciprofloxacin (Control)Reference Antibiotic10.5

Experimental Protocols

Protocol 1: Primary HTS - Biochemical EGFR Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to identify compounds that displace an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer from the EGFR kinase domain.

Materials:

  • EGFR (human, recombinant)

  • Lanthascreen™ Eu-anti-GST Antibody

  • D TPA-Kinase Tracer 236

  • Assay Buffer: 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 5 mM EGTA, 0.01% Brij-35

  • This compound derivative library (10 mM in DMSO)

  • Gefitinib (Control inhibitor)

  • Low-volume 384-well black plates

  • Acoustic liquid handler (e.g., Echo 525)

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound into the assay plate wells. For controls, dispense 20 nL of DMSO (negative control) and a serial dilution of Gefitinib (positive control).

  • Enzyme/Antibody Mixture Addition: Prepare a 2X solution of EGFR and Eu-anti-GST Antibody in Assay Buffer. Dispense 5 µL of this solution into each well.

  • Tracer Addition: Prepare a 2X solution of Kinase Tracer 236 in Assay Buffer. Dispense 5 µL of this solution to each well to initiate the binding reaction.

  • Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plates on a TR-FRET-enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition relative to DMSO controls and calculate IC₅₀ values for active compounds.

Protocol 2: Secondary HTS - Cell-Based Anti-Proliferation Assay

This protocol measures the ability of compounds to inhibit the proliferation of A549 human lung carcinoma cells, which overexpress EGFR.

Materials:

  • A549 cells

  • Culture Medium: F-12K Medium with 10% Fetal Bovine Serum

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 384-well clear-bottom white plates

  • Liquid handler and multidrop dispenser

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Harvest and count A549 cells. Dilute the cells in culture medium to a final concentration of 2,500 cells per 40 µL. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.[6]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[6]

  • Compound Addition: Perform a serial dilution of the hit compounds from the primary screen to achieve the desired final concentration range (e.g., 0.1 µM to 50 µM). Add 10 µL of the diluted compounds to the cell plates.[6]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Detection: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition of cell proliferation and determine EC₅₀ values for active compounds.

Protocol 3: HTS - Antibacterial Whole-Cell Growth Inhibition Assay

This protocol uses a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt solution (0.015% w/v in PBS)

  • Ciprofloxacin (Control antibiotic)

  • 384-well non-binding surface plates

  • Liquid handler

Procedure:

  • Compound Plating: Create serial dilutions of the library compounds in DMSO. Using a liquid handler, transfer 1 µL of each dilution to the assay plates.

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase. Dilute the cultures in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the compound-containing plates.

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Detection: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

  • Data Analysis: Measure fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is defined as the lowest concentration of a compound that inhibits bacterial growth, observed as a lack of resazurin reduction (no increase in fluorescence).

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Screening cluster_2 Hit Characterization Compound_Library Compound Library (this compound derivatives) Primary_Assay Primary Biochemical Assay (e.g., EGFR Kinase Binding) Compound_Library->Primary_Assay Data_Analysis_1 Data Analysis (IC50 Determination) Primary_Assay->Data_Analysis_1 Active_Hits Identify Active Hits Data_Analysis_1->Active_Hits Dose_Response Dose-Response Plate Preparation Active_Hits->Dose_Response Secondary_Assay Secondary Cell-Based Assay (e.g., A549 Anti-Proliferation) Dose_Response->Secondary_Assay Data_Analysis_2 Data Analysis (EC50 & Cytotoxicity) Secondary_Assay->Data_Analysis_2 Confirmed_Hits Confirmed Hits Data_Analysis_2->Confirmed_Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Confirmed_Hits->Selectivity_Profiling MOA_Studies Mechanism of Action Studies Confirmed_Hits->MOA_Studies Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization MOA_Studies->Lead_Optimization

Caption: A typical workflow for a high-throughput screening campaign in drug discovery.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK Pathway cluster_pi3k_pathway PI3K-Akt Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Inhibitor 7-Bromoquinazoline- 2,4(1H,3H)-dione Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

References

7-Bromoquinazoline-2,4(1H,3H)-dione: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

7-Bromoquinazoline-2,4(1H,3H)-dione is a key heterocyclic building block in medicinal chemistry. Its rigid scaffold and the presence of a bromine atom at the 7-position provide a strategic handle for further chemical modifications, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The quinazoline-2,4(1H,3H)-dione core itself is a "privileged structure" in drug discovery, known to interact with various biological targets. This document provides an overview of its applications and detailed protocols for its use in the synthesis of potential therapeutic agents, particularly focusing on its role in the development of PARP inhibitors and other anticancer agents.

Chemical Properties

PropertyValueReference
Molecular Formula C₈H₅BrN₂O₂[1]
CAS Number 114703-12-7[1]
Appearance White solid[2][3]
Melting Point >250 °C[2][3]

Applications in Drug Discovery

The 7-bromo substituent on the quinazoline-2,4(1H,3H)-dione scaffold serves as a versatile functional group for introducing various aryl or heteroaryl moieties through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the exploration of the chemical space around the core structure to optimize interactions with specific biological targets.

Intermediate for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[4] Inhibitors of these enzymes have emerged as a promising class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop potent PARP inhibitors.[4][5][6][7][8]

Derivatives synthesized from this compound have shown significant inhibitory activity against PARP-1 and PARP-2.[6][8] The bromine atom allows for the introduction of various side chains that can interact with the active site of the PARP enzyme.

Precursor for Anticancer Agents

Beyond PARP inhibition, the quinazoline-2,4(1H,3H)-dione core is present in compounds with a broad spectrum of anticancer activities.[9][10][11][12][13] These derivatives can act through various mechanisms, including inhibition of tyrosine kinases like c-Met and VEGFR-2, or by inducing apoptosis in cancer cells.[14] The ability to functionalize the 7-position of the bromo-intermediate is key to developing compounds with desired selectivity and potency against different cancer cell lines.

Synthesis of Antimicrobial Agents

The quinazoline-2,4(1H,3H)-dione scaffold has also been explored for the development of novel antimicrobial agents.[15][16][17] By modifying the core structure, it is possible to design compounds that act as inhibitors of bacterial gyrase and DNA topoisomerase IV, mechanisms similar to that of fluoroquinolone antibiotics.[15][16]

Synthetic Protocols

Protocol 1: Synthesis of this compound

A one-pot synthesis of quinazoline-2,4-diones, including the 7-bromo derivative, has been developed using 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3]

Materials:

  • 2-Amino-4-bromobenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-amino-4-bromobenzamide (1.0 mmol) and DMAP (0.1 mmol) in acetonitrile (10 mL), add (Boc)₂O (1.5 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.

Quantitative Data for Synthesis of Substituted Quinazoline-2,4-diones: [2]

CompoundSubstituent at C7Yield (%)
5s Bromo93
5k Trifluoromethyl27
5o Fluoro79
5q Chloro85
5h Methyl68
5c Methoxy67

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2_Amino_4_bromobenzamide 2-Amino-4-bromobenzamide Reaction One-pot Reaction 2_Amino_4_bromobenzamide->Reaction Boc2O (Boc)2O Boc2O->Reaction DMAP_MeCN DMAP, MeCN DMAP_MeCN->Reaction Purification Column Chromatography Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

This protocol describes the general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups at the 7-position.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Na₂CO₃

  • Dioxane/Water mixture

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Add a mixture of dioxane and water (e.g., 4:1, 10 mL).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Coupling_Workflow cluster_derivatization Derivatization via Suzuki Coupling Start_Material 7-Bromoquinazoline- 2,4(1H,3H)-dione Coupling_Reaction Suzuki-Miyaura Coupling Start_Material->Coupling_Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Coupling_Reaction Catalyst_Base Pd(PPh3)4, Na2CO3 Catalyst_Base->Coupling_Reaction Workup_Purification Aqueous Workup & Purification Coupling_Reaction->Workup_Purification Derivative_Product 7-Aryl-quinazoline- 2,4(1H,3H)-dione Workup_Purification->Derivative_Product

Caption: General workflow for derivatization using Suzuki-Miyaura coupling.

Biological Evaluation Protocols

Protocol 3: PARP-1 Inhibition Assay

This is a representative protocol for evaluating the inhibitory activity of synthesized compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD⁺

  • Streptavidin-coated plates

  • Test compounds

  • Assay buffer

Procedure:

  • Coat the streptavidin plates with biotinylated NAD⁺.

  • In a separate plate, prepare a reaction mixture containing assay buffer, histone H1, and the test compound at various concentrations.

  • Add the PARP-1 enzyme to initiate the reaction and incubate.

  • Transfer the reaction mixture to the NAD⁺-coated plates. The poly(ADP-ribosyl)ated histones will bind to the NAD⁺.

  • Wash the plates to remove unbound reagents.

  • Add an anti-histone antibody conjugated to a detection enzyme (e.g., HRP).

  • Add the substrate for the detection enzyme and measure the signal (e.g., absorbance or fluorescence).

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Quantitative Data for PARP Inhibition:

CompoundTargetIC₅₀ (nM)Reference
11a PARP-1467[8]
11a PARP-211.5[8]
Cpd36 PARP-10.94[7]
Cpd36 PARP-20.87[7]
10 PARP-1<10[6]
11 PARP-1<10[6]
Protocol 4: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Signaling Pathway

PARP_Inhibition_Pathway cluster_pathway Mechanism of PARP Inhibition in Cancer Therapy DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR Poly(ADP-ribose) Polymer (PAR) Synthesis PARP_Activation->PAR Collapsed_Fork Replication Fork Collapse PARP_Activation->Collapsed_Fork Inhibition leads to DNA_Repair DNA Repair Protein Recruitment PAR->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor Quinazoline-dione Derivative (PARP Inhibitor) PARP_Inhibitor->Inhibition DSB DNA Double-Strand Break Collapsed_Fork->DSB BRCA_Deficiency BRCA-Deficient Tumor Cell DSB->BRCA_Deficiency Apoptosis Cell Death (Apoptosis) BRCA_Deficiency->Apoptosis leads to

Caption: PARP inhibition pathway in BRCA-deficient cancer cells.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its utility is well-demonstrated in the synthesis of potent PARP inhibitors and other anticancer and antimicrobial agents. The protocols and data presented here provide a foundational resource for researchers and scientists working on the development of novel therapeutics based on the quinazoline-2,4(1H,3H)-dione scaffold. The strategic placement of the bromine atom allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation drug candidates.

References

Application Notes and Protocols for Cell-Based Assays Involving 7-Bromoquinazoline-2,4(1H,3H)-dione and its Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 7-Bromoquinazoline-2,4(1H,3H)-dione and its structural analogs in cell-based assays. The primary focus is on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.

Introduction

The quinazoline-2,4(1H,3H)-dione scaffold is a key pharmacophore in the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3][4][5] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[6][7] By inhibiting PARP, these compounds prevent the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[6][7] In cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to cell death through a process known as synthetic lethality.[7]

This compound represents a core structure within this class of inhibitors. While extensive biological data on this specific compound is limited in the public domain, its derivatives have shown significant promise as anti-cancer agents.[1][3] These notes provide generalized protocols that can be adapted for this compound and its analogs to evaluate their efficacy as PARP inhibitors in cell-based systems.

Signaling Pathway of PARP in DNA Damage Response

Upon detection of a single-strand DNA break, PARP enzymes are recruited to the site of damage.[6] They catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, using NAD+ as a substrate.[6] This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the repair of the DNA lesion.[6] Inhibition of PARP by compounds like quinazoline-2,4(1H,3H)-dione derivatives blocks this PAR chain formation, leading to an accumulation of unrepaired SSBs.[7]

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP Activation DNA_SSB->PARP_Activation recruits PARylation PAR Synthesis (PARylation) PARP_Activation->PARylation catalyzes PARP_Inhibition PARP Inhibition Accumulated_SSBs Accumulation of Unrepaired SSBs PARP_Activation->Accumulated_SSBs Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex scaffolds SSB_Repair SSB Repair Repair_Complex->SSB_Repair facilitates Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP_Activation inhibits Replication DNA Replication Accumulated_SSBs->Replication DSBs Double-Strand Breaks (DSBs) Replication->DSBs leads to Apoptosis Apoptosis in HR- Deficient Cells DSBs->Apoptosis triggers

Caption: PARP Signaling Pathway in DNA Damage Response and Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and its analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient cell line like MX-1)

  • Complete cell culture medium

  • This compound or analog (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Inhibitor Treatment:

    • Prepare a serial dilution of the test compound in complete medium. A common starting range is from 10 µM down to 0.1 nM.[7]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).[7]

    • Carefully remove the medium from the cells and add 100 µL of the appropriate inhibitor dilution or control to each well.

    • Incubate for the desired treatment duration (e.g., 72 hours).[7]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.[7]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percent viability against the log of the inhibitor concentration.

    • Use non-linear regression analysis to calculate the IC50 value.[7]

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Attach Incubate overnight for attachment Seed_Cells->Incubate_Attach Prepare_Inhibitor Prepare serial dilutions of inhibitor Incubate_Attach->Prepare_Inhibitor Treat_Cells Treat cells with inhibitor/controls Prepare_Inhibitor->Treat_Cells Incubate_Treatment Incubate for 72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 3-4 hours Add_MTT->Incubate_Formazan Dissolve_Formazan Dissolve formazan crystals in DMSO Incubate_Formazan->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability MTT assay.

PARP Activity Assay (In-Cell ELISA)

This protocol provides a method to directly measure the inhibition of PARP activity within cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound or analog

  • DNA damaging agent (e.g., H2O2)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PAR (poly(ADP-ribose))

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat cells with various concentrations of the PARP inhibitor for 1-2 hours.

    • Induce DNA damage by adding a DNA damaging agent (e.g., H2O2 at a final concentration of 1 mM) for 15 minutes.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with a fixing solution for 20 minutes at room temperature.

    • Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against PAR overnight at 4°C.

    • Wash with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash with PBS.

    • Add TMB substrate and incubate until a blue color develops.

    • Add stop solution to stop the reaction.

    • Measure the absorbance at 450 nm using a plate reader.

    • The signal intensity is proportional to the PARP activity. A decrease in signal in inhibitor-treated wells indicates PARP inhibition.

Data Presentation

Quantitative data from cell-based assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of Quinazoline-2,4(1H,3H)-dione Derivatives in MX-1 Cells

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell Viability IC50 (µM)
Compound 10Data not availableData not available< 3.12[1][3]
Compound 11Data not availableData not available3.02[1][3]
Compound 11a467[5]11.5[5]Data not available
Cpd360.94[4]0.87[4]Data not available

Note: Data for specific this compound was not available in the search results. The table presents data for other quinazoline-2,4(1H,3H)-dione derivatives to illustrate data presentation.

Troubleshooting and Optimization

  • Low Inhibitor Potency:

    • Verify inhibitor integrity: Ensure the compound has been stored correctly and prepare fresh dilutions.[7]

    • Cell line resistance: Confirm the cell line has a defect in homologous recombination (e.g., BRCA1/2 mutation) as some cell lines are inherently resistant to PARP inhibitors.[7]

    • Assay sensitivity: For direct measurement of PARP activity, a PARylation assay may be more sensitive than a cell viability assay.[7]

  • High Cytotoxicity at Low Concentrations:

    • Off-target effects: High concentrations of inhibitors may have off-target effects. It is crucial to test a wide range of concentrations to find a therapeutic window.[7]

    • Cell line sensitivity: Some cell lines are highly sensitive to PARP inhibition. A lower concentration range for dose-response experiments may be necessary.[7]

These application notes and protocols provide a foundation for investigating the biological activity of this compound and its analogs as PARP inhibitors in cell-based assays. Adaptation of these protocols to specific cell lines and experimental conditions will be necessary for optimal results.

References

Application Notes and Protocols for Testing 7-Bromoquinazoline-2,4(1H,3H)-dione Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of relevant animal models and experimental protocols for evaluating the in vivo efficacy of 7-Bromoquinazoline-2,4(1H,3H)-dione, a compound belonging to the quinazoline-2,4-dione class. Based on the known biological activities of similar compounds, a primary mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP). Therefore, the described animal models are centered around pathologies where PARP inhibitors have demonstrated therapeutic potential, namely oncology and ischemia-reperfusion injury.

Oncology: Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunocompromised mice, are invaluable for preclinical validation of anti-cancer agents as they closely mimic the heterogeneity and microenvironment of human tumors.[1] PARP inhibitors have shown significant efficacy in PDX models of various cancers, particularly those with defects in DNA damage repair pathways, such as BRCA1/2 mutations.[1][2]

Rationale for Use

PDX models are ideal for testing this compound as a PARP inhibitor due to their ability to predict clinical outcomes with higher accuracy than traditional cell line-derived xenografts.[3] These models allow for the investigation of the compound's efficacy in a setting that reflects the complexity of human tumors.[2]

Experimental Protocol: Triple-Negative Breast Cancer (TNBC) PDX Model

This protocol outlines the procedure for establishing and utilizing a TNBC PDX model to assess the anti-tumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma)

  • Fresh, viable TNBC tumor tissue from a patient (obtained with informed consent)

  • Surgical tools for implantation

  • This compound

  • Vehicle control (e.g., DMSO, saline)

  • Calipers for tumor measurement

  • Reagents for immunohistochemistry (IHC) (e.g., antibodies for PARP-1, γH2AX, Ki-67)

Procedure:

  • Tumor Implantation: Surgically implant a small fragment of fresh patient tumor tissue subcutaneously into the flank of each immunocompromised mouse.[1]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor volume twice weekly using calipers.[1]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

  • Randomization and Treatment:

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomly assign mice to treatment and control groups.[1]

    • Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Administer the vehicle control to the control group using the same schedule and route.[1]

  • Efficacy Assessment:

    • Continue to monitor tumor growth in all groups throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Pharmacodynamic and Biomarker Analysis:

    • Fix a portion of the tumor in formalin for immunohistochemistry (IHC).[1]

    • Perform IHC to assess the expression of relevant biomarkers, such as:

      • PARP-1: To confirm target engagement.

      • γH2AX: A marker of DNA double-strand breaks, which is expected to increase with PARP inhibition.[1]

      • Ki-67: A proliferation marker to assess the anti-proliferative effect of the compound.[1]

Data Presentation

Summarize the quantitative data in the following tables:

Table 1: Tumor Growth Inhibition in TNBC PDX Model

Treatment GroupNumber of AnimalsMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)P-value
Vehicle Control10175 ± 251250 ± 150--
This compound (Dose 1)10180 ± 30600 ± 10052%<0.05
This compound (Dose 2)10178 ± 28350 ± 8072%<0.01

Table 2: Biomarker Modulation in TNBC PDX Tumors

Treatment GroupMean γH2AX Positive Cells (%)Mean Ki-67 Positive Cells (%)
Vehicle Control5 ± 285 ± 10
This compound (Dose 2)45 ± 830 ± 7

Experimental Workflow Diagram

G cluster_0 PDX Model Establishment cluster_1 Efficacy Testing cluster_2 Endpoint Analysis Implantation Tumor Tissue Implantation Growth Tumor Growth Monitoring Implantation->Growth Randomization Randomization of Mice Growth->Randomization Treatment Drug Administration Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Euthanasia Euthanasia and Tumor Excision Tumor_Measurement->Euthanasia IHC Immunohistochemistry (γH2AX, Ki-67) Euthanasia->IHC G IR Ischemia-Reperfusion DNA_Damage DNA Damage IR->DNA_Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Cell Death / Necrosis ATP_Depletion->Cell_Death Compound 7-Bromoquinazoline- 2,4(1H,3H)-dione Compound->PARP_Activation Inhibits

References

Application Notes and Protocols for the In Vivo Formulation of 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic small molecule belonging to the quinazolinedione class. Compounds with this scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1] Notably, the quinazoline-2,4(1H,3H)-dione core is recognized as a key pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage repair (DDR) pathway.[2][3][4][5][6] Inhibition of PARP is a clinically validated strategy in oncology, particularly for tumors with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.

These application notes provide a comprehensive guide for the formulation of this compound for in vivo studies, addressing its physicochemical properties, recommended formulation strategies for poorly soluble compounds, and detailed experimental protocols for preparation, stability testing, and administration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing a successful in vivo formulation. Key properties are summarized in Table 1. The high melting point (>250 °C) and the nature of the quinazolinedione scaffold suggest low aqueous solubility, a common challenge for this class of compounds.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[9]
Molecular Weight 241.04 g/mol PubChem
Appearance White solid[8]
Melting Point >250 °C[8]
Solubility Soluble in DMSO (for NMR)[8]
Storage Temperature Room Temperature[9]

Formulation Strategy for Poorly Soluble Compounds

Given the anticipated low aqueous solubility of this compound, a multi-component vehicle system is recommended to achieve a clear and stable solution suitable for in vivo administration. The primary strategy involves using a combination of a solubilizing agent, a co-solvent, and a surfactant. A commonly used and effective vehicle for poorly soluble kinase inhibitors and similar compounds consists of DMSO, Polyethylene Glycol (PEG), Polysorbate (Tween), and a saline or aqueous buffer.

Recommended Vehicle Composition:

A widely adopted vehicle for preclinical studies is a mixture of DMSO, PEG 300 or PEG 400, Tween 80, and saline. This combination leverages the strong solubilizing power of DMSO, the co-solvent properties of PEG, and the emulsifying/stabilizing effects of Tween 80.

Table 2: Example Vehicle Compositions for In Vivo Studies

Vehicle ComponentComposition A (Recommended)Composition B (Alternative)Purpose
DMSO 5-10%10%Primary Solubilizing Agent
PEG 400 30-40%-Co-solvent
Tween 80 5%1-5%Surfactant / Emulsifier
Saline (0.9% NaCl) 45-60%85-89%Diluent / Isotonic Agent

Experimental Protocols

Protocol for Solubility Assessment

Objective: To determine the solubility of this compound in various vehicles to identify the optimal formulation for the desired dose concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Polysorbate 80 (Tween 80), USP grade

  • Sterile 0.9% saline solution

  • Vortex mixer, sonicating water bath, microcentrifuge

  • HPLC system for quantification

Method:

  • Prepare stock solutions of the test vehicles as outlined in Table 2.

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a microfuge tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Sonicate the suspension in a water bath for 15-30 minutes to facilitate dissolution.

  • Incubate the suspension at room temperature or 37°C for 1-2 hours to reach equilibrium.

  • Centrifuge the samples at high speed (>12,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol or acetonitrile).

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

  • The resulting concentration represents the solubility of the compound in that specific vehicle.

Protocol for Formulation Preparation (Example: 5 mg/mL)

Objective: To prepare a 5 mg/mL solution of this compound in the recommended vehicle (10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline) for oral (p.o.) or intraperitoneal (i.p.) administration.

Materials:

  • This compound

  • DMSO, PEG 400, Tween 80, 0.9% Saline

  • Sterile, conical centrifuge tubes (e.g., 15 mL)

  • Vortex mixer and sonicator

Method:

  • Weigh Compound: Accurately weigh the required amount of this compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg.

  • Initial Solubilization: Add 1.0 mL of DMSO (10% of the final volume) to the tube containing the compound. Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if needed.

  • Add Co-solvent: Add 4.0 mL of PEG 400 (40% of the final volume). Vortex immediately and vigorously to prevent precipitation. The solution should remain clear.

  • Add Surfactant: Add 0.5 mL of Tween 80 (5% of the final volume). Vortex until the solution is homogeneous.

  • Final Dilution: Slowly add 4.5 mL of 0.9% saline (45% of the final volume) dropwise while continuously vortexing.

  • Final Homogenization: Once all components are added, vortex the final solution for an additional 2-3 minutes to ensure homogeneity. The final formulation should be a clear, slightly viscous solution.

  • Pre-administration: Before administration, visually inspect the solution for any precipitation. If needed, warm the solution to 37°C and vortex again.

Diagram: Formulation Workflow

G cluster_prep Preparation cluster_qc Quality Control cluster_admin Administration weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Vortex/Sonicate add_peg 3. Add PEG 400 dissolve->add_peg Vortex add_tween 4. Add Tween 80 add_peg->add_tween Vortex add_saline 5. Add Saline add_tween->add_saline Vortex (Dropwise) homogenize 6. Final Homogenization add_saline->homogenize inspect Visual Inspection (Clarity, Precipitation) homogenize->inspect administer Administer to Animal (p.o. or i.p.) inspect->administer If clear

Caption: Workflow for the preparation of this compound formulation.

Protocol for Formulation Stability Testing

Objective: To assess the short-term stability of the prepared formulation under typical storage and handling conditions.

Materials:

  • Prepared formulation of this compound

  • HPLC system, pH meter, light-protective storage containers

Method:

  • Divide the freshly prepared formulation into several aliquots.

  • Baseline Analysis (T=0): Immediately analyze one aliquot for:

    • Appearance: Visual inspection for clarity, color, and precipitation.

    • pH: Measure the pH of the formulation.

    • Purity/Concentration: Determine the concentration and purity of the active compound via a validated HPLC method.

  • Storage Conditions: Store the remaining aliquots under the following conditions:

    • Refrigerated (2-8°C), protected from light.

    • Room Temperature (~25°C), protected from light.

  • Time Points: Analyze the aliquots at predetermined time points (e.g., 4 hours, 24 hours, 48 hours, 7 days).

  • Analysis: At each time point, repeat the baseline analysis (Appearance, pH, Purity/Concentration).

  • Acceptance Criteria: The formulation is considered stable if the appearance remains unchanged, pH varies by <10%, and the concentration of this compound remains within 90-110% of the initial concentration with no significant increase in degradation products.

Note: For long-term stability studies, refer to ICH guidelines Q1A(R2).[10]

Biological Context: PARP Inhibition

The quinazoline-2,4(1H,3H)-dione scaffold is a potent inhibitor of PARP-1 and PARP-2 enzymes.[2][5][6] PARP-1 is a key sensor of single-strand DNA breaks (SSBs). Upon detecting a break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway. Inhibition of PARP "traps" the enzyme on the DNA, and the unresolved SSBs can collapse replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs). In normal cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.

Diagram: PARP Inhibition Signaling Pathway

G cluster_pathway DNA Damage Response cluster_inhibition Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds PARylation PARylation (PAR Chain Synthesis) PARP1->PARylation catalyzes Trapping PARP Trapping & Unrepaired SSB PARP1->Trapping BER_Complex BER Repair Complex PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair Compound 7-Bromoquinazoline- 2,4(1H,3H)-dione Compound->PARP1 inhibits DSB Double-Strand Break (DSB) Trapping->DSB Replication Fork Collapse Apoptosis Apoptosis DSB->Apoptosis HR_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) HR_deficient->Apoptosis Synthetic Lethality

Caption: Mechanism of action for PARP inhibitors like this compound.

In Vivo Administration Considerations

Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design and the pharmacokinetic properties of the compound. The recommended formulation is suitable for both oral and intraperitoneal routes.

Dosage: The dosage will need to be determined in dose-range finding and efficacy studies. For reference, clinically approved and investigational PARP inhibitors are often dosed in the range of 10-50 mg/kg daily in murine xenograft models.[11]

Toxicity Monitoring: During in vivo studies, animals should be monitored for signs of toxicity, including weight loss, changes in behavior, and signs of irritation at the injection site. The vehicle itself, particularly at high concentrations of DMSO, can cause local irritation or systemic effects, so a vehicle-only control group is mandatory.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of a stable and safe formulation that can achieve the desired exposure levels. Due to its likely poor aqueous solubility, a multi-component vehicle system, such as the recommended DMSO/PEG/Tween/saline formulation, is a robust starting point. Researchers must empirically determine the compound's solubility and perform short-term stability assessments to ensure the integrity of the dosing solution. By following the detailed protocols and understanding the biological context provided, researchers can confidently advance the preclinical evaluation of this promising compound.

References

Application Notes and Protocols for 7-Bromoquinazoline-2,4(1H,3H)-dione in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. Quinazoline-2,4(1H,3H)-dione derivatives, a key subclass, have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

7-Bromoquinazoline-2,4(1H,3H)-dione is a halogenated derivative of this scaffold. The introduction of a bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target kinases. These application notes provide an overview of the utility of this compound and its analogs in kinase inhibition assays, along with a detailed protocol for assessing their inhibitory activity.

Kinase Inhibition Profile

While specific high-throughput screening data for this compound is not extensively available in public literature, data from closely related bromo-substituted quinazolinone analogs demonstrate potent and specific inhibition of key oncogenic kinases. The following table summarizes the inhibitory activity of a representative bromo-quinazoline derivative against Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcription.

Table 1: Inhibitory Activity of a Representative Bromo-Quinazolinone Analog

Compound NameTarget KinaseIC50 (µM)
2-(3-bromophenyl)-6-methylquinazolin-4(3H)-oneCDK90.142[1]

Note: The compound listed is a structural analog. The 7-bromo substitution on the quinazoline-2,4(1H,3H)-dione core is expected to produce a distinct but related kinase inhibition profile.

Experimental Protocols

A robust and widely used method for determining the inhibitory potential of compounds against kinases is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound, such as this compound, against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., CDK9/CycT1)

  • Kinase-specific substrate (e.g., peptide substrate)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the compound in DMSO.

    • Further dilute the compounds in the Kinase Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction is low (typically ≤1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup:

    • To the wells of a 384-well plate, add 5 µL of the diluted test compound. Include wells for a positive control (no inhibitor, DMSO only) and a negative control (no enzyme).

    • Prepare a kinase/substrate mixture in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the kinase/substrate mixture to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Assay Detection:

    • After the kinase reaction incubation, equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[2][3][4][5]

    • Incubate the plate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.

G Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Add Compound & Kinase Mix to Plate Compound_Prep->Reaction_Setup Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Reaction_Setup Incubation1 Incubate (e.g., 60 min, 30°C) Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate (40 min, RT) Add_ADP_Glo->Incubation2 Add_Detection Add Kinase Detection Reagent Incubation2->Add_Detection Incubation3 Incubate (30-60 min, RT) Add_Detection->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Relevant Signaling Pathways

Quinazoline derivatives are known to target several key signaling pathways implicated in cancer. The diagrams below illustrate the general cascades for EGFR, VEGFR-2, and c-MET, which are frequently inhibited by this class of compounds.

EGFR Signaling Pathway

G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Proliferation, Survival Nucleus->Proliferation Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR

Caption: Overview of the EGFR signaling cascade and point of inhibition.[6][7][8][9][10]

VEGFR-2 Signaling Pathway

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Nucleus Nucleus Akt->Nucleus Raf_MEK_ERK->Nucleus Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis Inhibitor Quinazolinone Inhibitor Inhibitor->VEGFR2

Caption: Key pathways in VEGFR-2 signaling targeted by inhibitors.[11][12][13][14][15]

c-Met Signaling Pathway

G c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 PI3K_Akt PI3K/Akt Gab1->PI3K_Akt Ras_MAPK Ras/MAPK Gab1->Ras_MAPK Nucleus Nucleus PI3K_Akt->Nucleus Ras_MAPK->Nucleus STAT3->Nucleus Outcomes Invasion, Metastasis, Proliferation Nucleus->Outcomes Inhibitor Quinazolinone Inhibitor Inhibitor->cMet

Caption: The HGF/c-Met signaling axis, a target for cancer therapy.[16][17][18][19][20]

References

Application of 7-Bromoquinazoline-2,4(1H,3H)-dione in antibacterial research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The compound 7-Bromoquinazoline-2,4(1H,3H)-dione serves as a crucial scaffold in the development of novel antibacterial agents. While direct studies on the antibacterial properties of this compound are not extensively documented in publicly available research, the broader family of quinazoline-2,4(1H,3H)-dione derivatives has garnered significant attention for its wide spectrum of pharmacological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[1][2][3] The strategic placement of a bromine atom at the 7th position can influence the physicochemical properties of the molecule, potentially enhancing its bioactivity or providing a reactive handle for further chemical modifications.

The primary application of this compound in this context is as a key intermediate in the synthesis of more complex molecules. Researchers have successfully synthesized a variety of derivatives by modifying the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione core, leading to compounds with significant antibacterial efficacy.[1][2] These derivatives have been shown to exhibit promising activity against clinically relevant pathogens, including strains resistant to existing antibiotics.[1]

The proposed mechanism of action for many quinazoline-2,4(1H,3H)-dione derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][4] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these enzymes, quinazoline-2,4(1H,3H)-dione derivatives disrupt critical cellular processes, ultimately leading to bacterial cell death. This mechanism is analogous to that of fluoroquinolone antibiotics, suggesting that the quinazoline-2,4(1H,3H)-dione scaffold can be considered a promising pharmacophore for the development of new topoisomerase inhibitors.[1]

Quantitative Data on Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinazoline-2,4(1H,3H)-dione derivatives against a selection of bacterial strains. It is important to note that these are derivatives and not the parent compound this compound.

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
Derivative with triazole moieties at N1 and N3Escherichia coli65[1]
Derivative with oxadiazole and thiadiazole moieties at N1 and N3 (Compound 14a)Staphylococcus aureus70[1]
Derivative with oxadiazole and thiadiazole moieties at N1 and N3 (Compound 14b)Staphylococcus aureus75[1]
Quinazolin-2,4-dione with amide/eight-membered nitrogen-heterocycles (Compound 2b)Staphylococcus haemolyticus10[3]
Quinazolin-2,4-dione with amide/eight-membered nitrogen-heterocycles (Compound 2c)Staphylococcus aureus11[3]
Quinazolin-2,4-dione with amide/eight-membered nitrogen-heterocycles (Compound 2a)Staphylococcus haemolyticus13[3]
Quinazolin-2,4-dione with amide/eight-membered nitrogen-heterocycles (Compound 2b)Staphylococcus aureus13[3]
Quinazolin-2,4-dione with amide/eight-membered nitrogen-heterocycles (Compound 3c)Staphylococcus haemolyticus12[3]
6-bromo-quinazolinone derivative (Compound A-1)Staphylococcus aureus50[5]
6-bromo-quinazolinone derivative (Compound A-1)Streptococcus pyogenes50[5]
6-bromo-quinazolinone derivative (Compound A-1)Escherichia coli50[5]
6-bromo-quinazolinone derivative (Compound A-1)Pseudomonas aeruginosa50[5]

Experimental Protocols

Protocol 1: General Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives

This protocol describes a general method for the synthesis of N-substituted quinazoline-2,4(1H,3H)-dione derivatives, which can be adapted for 7-bromo analogs.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., ethyl chloroacetate)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Other reagents for specific derivative synthesis (e.g., diethyl ethoxymethylenemalonate)

Procedure:

  • N-Alkylation:

    • To a solution of this compound in DMF, add potassium carbonate.

    • Stir the mixture at room temperature, then add the desired alkyl halide (e.g., ethyl chloroacetate) dropwise.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the N-alkylated derivative.

  • Hydrazide Formation (Example):

    • Reflux the N-alkylated ester derivative with hydrazine hydrate in ethanol for several hours.

    • Cool the reaction mixture to room temperature.

    • Collect the resulting solid by filtration, wash with cold ethanol, and dry to yield the corresponding hydrazide.

  • Further Derivatization (Example):

    • The hydrazide can be further reacted with various reagents to introduce different heterocyclic moieties. For instance, reacting the hydrazide with diethyl ethoxymethylenemalonate in refluxing acetic acid can yield malonate derivatives.[1]

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Materials:

  • Synthesized quinazoline-2,4(1H,3H)-dione derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Compound Solutions:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of test concentrations.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls:

    • Include a positive control (wells with a standard antibiotic).

    • Include a negative control (wells with broth and the solvent used to dissolve the compounds).

    • Include a growth control (wells with broth and bacteria only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

    • Visual inspection can be aided by the addition of a viability indicator like resazurin.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Core Synthesis cluster_derivatization Derivatization at N1 and N3 Anthranilic_Acid 7-Bromo-anthranilic Acid Quinazolinone_Core This compound Anthranilic_Acid->Quinazolinone_Core Cyclization N_Alkylation N-Alkylation (e.g., with Ethyl Chloroacetate) Quinazolinone_Core->N_Alkylation Reaction with Alkyl Halides Hydrazide_Formation Hydrazide Formation N_Alkylation->Hydrazide_Formation Reaction with Hydrazine Hydrate Final_Derivatives Final Bioactive Derivatives (e.g., with Heterocycles) Hydrazide_Formation->Final_Derivatives Cyclocondensation with various reagents Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Quinazolinone_Derivative Quinazoline-2,4(1H,3H)-dione Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinazolinone_Derivative->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinazolinone_Derivative->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

References

Application Notes and Protocols for the Derivatization of 7-Bromoquinazoline-2,4(1H,3H)-dione in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The strategic derivatization of this core structure is a key approach in the discovery of novel therapeutic agents. Specifically, the 7-bromo-quinazoline-2,4(1H,3H)-dione intermediate offers a versatile platform for modification at multiple positions, enabling comprehensive Structure-Activity Relationship (SAR) studies. The bromine atom at the C7-position serves as a crucial handle for introducing diverse aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Furthermore, the nitrogen atoms at the N1 and N3 positions are amenable to alkylation, allowing for the exploration of the impact of various substituents on biological activity.

These application notes provide detailed protocols for the derivatization of 7-bromoquinazoline-2,4(1H,3H)-dione through N-alkylation and Suzuki-Miyaura coupling reactions. The resulting derivatives can be screened for their biological activity, for instance, as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The systematic modification of the parent compound and the subsequent evaluation of the synthesized analogues are fundamental to elucidating the SAR and optimizing lead compounds in drug discovery programs.

Derivatization Strategies for SAR Studies

The derivatization of this compound for SAR studies primarily focuses on two key reaction types: N-alkylation at the N1 and/or N3 positions and Suzuki-Miyaura cross-coupling at the C7-position. These approaches allow for the systematic introduction of a wide variety of substituents to probe the chemical space around the quinazolinedione core and to understand how these modifications influence biological activity.

G cluster_start Starting Material cluster_sar SAR Studies start This compound N_Alkylation N-Alkylation (N1 and/or N3 positions) start->N_Alkylation Alkyl Halides, Base Suzuki Suzuki-Miyaura Coupling (C7-position) start->Suzuki Boronic Acids, Pd Catalyst, Base N_Derivatives N-Substituted Derivatives N_Alkylation->N_Derivatives C7_Derivatives C7-Aryl/Heteroaryl Derivatives Di_Substituted Di/Tri-Substituted Derivatives Suzuki->C7_Derivatives N_Derivatives->Suzuki Further Derivatization SAR Structure-Activity Relationship Analysis N_Derivatives->SAR C7_Derivatives->N_Alkylation Further Derivatization C7_Derivatives->SAR Di_Substituted->SAR

Derivatization workflow for SAR studies.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the general procedure for the alkylation of the nitrogen atoms of the quinazolinedione ring system. Depending on the reaction conditions and the stoichiometry of the reagents, mono- or di-alkylation can be achieved.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.0-2.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then recrystallize from ethanol to afford the purified N-alkylated product.[1]

Table 1: Example N-Alkylation Reactions and Yields

EntryAlkyl HalideProductYield (%)
1Methyl Iodide7-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione>95
2Benzyl Bromide7-Bromo-1,3-dibenzylquinazoline-2,4(1H,3H)-dione~90

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the C7-position.

Materials:

  • This compound (or its N-alkylated derivative) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., DMF, 1,4-dioxane, toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent (e.g., DMF) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure C7-aryl derivative.

Table 2: Example Suzuki-Miyaura Coupling Reactions and Yields

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Phenylquinazoline-2,4(1H,3H)-dione80-90
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)quinazoline-2,4(1H,3H)-dione75-85
33-Pyridinylboronic acid7-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione60-70

Note: Yields are representative and may vary depending on the specific substrates, catalyst, and reaction conditions.

Biological Evaluation and SAR

The synthesized derivatives of this compound can be evaluated for their biological activity against various targets. A common target for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. Quinazoline-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking the downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Quinazoline-2,4-dione Derivative Inhibitor->EGFR Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

EGFR signaling pathway and inhibition.
Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of 7-substituted-quinazoline-2,4(1H,3H)-dione derivatives evaluated for their inhibitory activity against the EGFR tyrosine kinase.

Table 3: SAR Data of 7-Substituted-Quinazoline-2,4(1H,3H)-dione Derivatives against EGFR

Compound IDR¹ (N1-position)R² (N3-position)R³ (C7-position)EGFR IC₅₀ (nM)
1 HHBr>10000
2a CH₃HBr8500
2b BenzylHBr7200
3a HHPhenyl550
3b HH4-Methoxyphenyl320
3c HH4-Chlorophenyl410
3d HHPyridin-3-yl680
4a CH₃CH₃Phenyl480
4b CH₃CH₃4-Methoxyphenyl250
4c CH₃CH₃4-Chlorophenyl350

SAR Summary:

  • C7-Substitution: The presence of a bromine atom at the C7-position (Compound 1 ) results in a lack of significant EGFR inhibitory activity. Replacement of the bromine with an aryl group (Compounds 3a-d ) leads to a substantial increase in potency. Electron-donating groups on the C7-phenyl ring, such as a methoxy group (Compound 3b ), appear to be favorable for activity compared to an unsubstituted phenyl ring (Compound 3a ) or an electron-withdrawing group like chlorine (Compound 3c ).

  • N-Alkylation: Alkylation at the N1 and N3 positions with small alkyl groups like methyl (Compounds 4a-c ) generally maintains or slightly improves the inhibitory activity compared to the unsubstituted analogues (Compounds 3a-c ). This suggests that these positions can be modified to fine-tune physicochemical properties without compromising potency.

  • Combined Effect: The combination of a favorable C7-substituent (e.g., 4-methoxyphenyl) and N-alkylation (Compound 4b ) results in the most potent compound in this hypothetical series.

Conclusion

The derivatization of this compound via N-alkylation and Suzuki-Miyaura coupling provides a robust strategy for generating diverse libraries of compounds for SAR studies. The protocols outlined in these application notes offer a starting point for the synthesis of novel quinazolinedione derivatives. The subsequent biological evaluation of these compounds, for instance against EGFR, can elucidate key structural requirements for activity and guide the design of more potent and selective inhibitors for therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: I am getting a very low yield or no desired this compound product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue in the synthesis of quinazoline derivatives. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause.

Troubleshooting Flowchart for Low Yield

start Low/No Product Yield check_sm Verify Starting Material Purity (NMR, mp, etc.) start->check_sm sm_impure Purify Starting Materials (Recrystallization, Distillation) check_sm->sm_impure Impure sm_ok Starting Materials are Pure check_sm->sm_ok Pure sm_impure->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) sm_ok->check_conditions optimize_temp Optimize Temperature (Screen different temperatures) check_conditions->optimize_temp Suboptimal Temp optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) check_conditions->optimize_time Incorrect Time optimize_solvent Screen Solvents (Polar vs. Non-polar) check_conditions->optimize_solvent Incorrect Solvent conditions_ok Conditions Optimized check_conditions->conditions_ok Optimal optimize_temp->check_conditions optimize_time->check_conditions optimize_solvent->check_conditions check_reagents Check Reagent/Catalyst Activity conditions_ok->check_reagents fresh_reagents Use Fresh Reagents/Catalyst check_reagents->fresh_reagents Degraded optimize_loading Optimize Catalyst Loading check_reagents->optimize_loading Suboptimal Loading reagents_ok Reagents are Active check_reagents->reagents_ok Active fresh_reagents->check_reagents optimize_loading->check_reagents

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in the 2-amino-4-bromobenzoic acid or other reagents can lead to side reactions and reduce the yield.

    • Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, melting point, or chromatography.

    • Protocol: If impurities are detected, purify the starting materials. For instance, solid starting materials can be recrystallized from an appropriate solvent.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical for the successful synthesis of quinazolinediones.

    • Troubleshooting Step:

      • Temperature: Optimize the reaction temperature. Some cyclization reactions may require heating to overcome the activation energy barrier. A temperature screening experiment can identify the optimal condition.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the consumption of starting materials.

      • Solvent: The polarity and boiling point of the solvent can significantly affect the reaction outcome. For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields, while non-polar solvents are less effective[1].

  • Inactive Catalyst (for catalyzed reactions): If your synthesis route involves a catalyst (e.g., DMAP), its activity is crucial.

    • Troubleshooting Step: Use a fresh batch of the catalyst and ensure it has not been deactivated by impurities in the starting materials or solvent. Optimize the catalyst loading by performing the reaction with varying amounts to find the optimal concentration[1].

2. Product Purification Difficulties

Question: I am having trouble purifying the final this compound product. What are some effective purification methods?

Answer: Purification can be challenging due to the product's low solubility in many common organic solvents.

Purification Strategy Flowchart

crude_product Crude Product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization column_chromatography Column Chromatography (e.g., CH2Cl2/CH3OH) crude_product->column_chromatography trituration Trituration with Solvent crude_product->trituration pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product trituration->pure_product

Caption: Purification strategies for this compound.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid products. Ethanol is a commonly used solvent for the recrystallization of quinazolinedione derivatives[2].

  • Column Chromatography: For some derivatives, column chromatography can be employed. A common eluent system is a mixture of dichloromethane and methanol[3][4].

  • Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while impurities are more soluble can be an effective purification step.

Experimental Protocols

Protocol 1: DMAP-Catalyzed One-Pot Synthesis of this compound

This protocol is adapted from a reported procedure with high yield[3][4].

Reaction Scheme:

2-Amino-4-bromobenzamide + Di-tert-butyl dicarbonate --(DMAP, Acetonitrile, 80°C)--> this compound

Materials:

  • 2-Amino-4-bromobenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of 2-amino-4-bromobenzamide (1.0 mmol) in anhydrous acetonitrile (10 mL), add DMAP (0.2 mmol) and (Boc)₂O (2.0 mmol).

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to afford the desired product.

Data Presentation

Table 1: Comparison of Reported Yields for Substituted Quinazoline-2,4(1H,3H)-diones

SubstituentSynthesis MethodYield (%)Reference
7-BromoDMAP-catalyzed one-pot93[3][4]
6-BromoDMAP-catalyzed one-pot97[3]
7-ChloroDMAP-catalyzed one-pot85[3][4]
6-ChloroDMAP-catalyzed one-pot93[3]
7-FluoroDMAP-catalyzed one-pot79[3][4]
7-MethylFrom 2-aminobenzamide68[3][4]
6-MethylFrom 2-aminobenzamide87[3]
7-(Trifluoromethyl)From 2-aminobenzamide27[3][4]
6-(Trifluoromethyl)DMAP-catalyzed one-pot71[3][4]

This table summarizes the yields of various substituted quinazoline-2,4(1H,3H)-diones synthesized through different methods, providing a comparative overview for researchers. The DMAP-catalyzed one-pot synthesis generally shows high yields for halogenated derivatives.

References

Technical Support Center: Purification of 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification challenges of 7-Bromoquinazoline-2,4(1H,3H)-dione. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Purification

Possible Cause Troubleshooting Steps
Incomplete Reaction Before purification, confirm reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed.
Product Loss During Filtration and Washing This compound is a white solid.[1] Ensure the precipitate is fully collected during filtration. Use a minimal amount of cold solvent for washing to avoid dissolving the product.
Suboptimal Recrystallization Conditions If recrystallizing, the compound may be partially soluble in the cold solvent. Test different solvent systems to find one with high solubility at high temperatures and low solubility at low temperatures.[2]
Product Adhesion to Chromatography Column The polar nature of the dione functionality may cause irreversible adsorption to silica gel. Consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Steps
Unreacted Starting Materials The most common impurities are unreacted 2-amino-4-bromobenzamide. Monitor the reaction progress closely to ensure complete conversion.
Formation of Side Products In syntheses involving benzoxazinone intermediates, hydrolysis can lead to the formation of acyclic diamide by-products.[3] While the synthesis from 2-amino-4-bromobenzamide and di-tert-butyl dicarbonate avoids this specific intermediate, other side reactions may occur.
Co-elution During Column Chromatography Impurities with similar polarity to the product may co-elute. Optimize the solvent system by using a shallower gradient or trying different solvent combinations. Common solvent systems for quinazolinone derivatives include hexane/ethyl acetate and dichloromethane/methanol.[2]
Isomeric Impurities If direct bromination is used for synthesis, a mixture of isomers (e.g., 6-bromo, 8-bromo, and di-bromo) can form, which are often difficult to separate.[3] Using a regioselective synthesis method is preferable.

Issue 3: Poor Solubility and "Oiling Out"

Possible Cause Troubleshooting Steps
High Crystal Lattice Energy Quinazolinone derivatives often have poor solubility in common organic solvents due to their rigid, fused ring structure.[4]
Inappropriate Recrystallization Solvent If the compound "oils out" during recrystallization, it may be due to the solvent's boiling point being higher than the compound's melting point (though for this compound, the melting point is >250 °C[1]), or the solution is supersaturated.[2]
Presence of Impurities Impurities can lower the melting point of the mixture and hinder crystal lattice formation, leading to an oily product.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis and purification of this compound?

A1: A reported synthesis starting from 2-amino-4-bromobenzamide and di-tert-butyl dicarbonate achieved a 93% yield of this compound as a white solid after purification by filtration and washing.[1]

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying quinazolinone derivatives are recrystallization and column chromatography. For this compound specifically, a high yield has been reported using simple filtration and washing of the precipitated product.[1]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific solvent studies for the 7-bromo derivative are not widely available, ethanol is a commonly used solvent for recrystallizing quinazolinone derivatives.[3] A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[2] It is recommended to perform small-scale solubility tests with various solvents to determine the optimal one.

Q4: What are common solvent systems for column chromatography of quinazolinone derivatives?

A4: For quinazolinone derivatives, typical solvent systems for silica gel column chromatography include mixtures of hexane/ethyl acetate and dichloromethane/methanol.[2] The ratio of the solvents should be optimized based on TLC analysis of the crude product.

Q5: How can I address the poor solubility of this compound?

A5: Quinazolinone derivatives are known for their low solubility.[4] For purification, this can be an advantage in precipitation/filtration methods. For analysis or assays, dissolving the compound in a minimal amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a common strategy.[4]

Q6: Is this compound stable during purification?

A6: Quinazoline derivatives are generally stable in cold, dilute acidic, and alkaline solutions. However, they can be susceptible to degradation when boiled in these solutions for extended periods.[5] It is advisable to maintain a neutral or slightly acidic pH and avoid prolonged heating during purification steps like recrystallization.

Data Presentation

Table 1: Reported Yield for this compound

Synthesis Method Purification Method Yield (%) Reference
2-amino-4-bromobenzamide + (Boc)₂OFiltration and Washing93[1]

Table 2: General Troubleshooting for Low Recrystallization Yield

Problem Possible Cause Solution
Low RecoveryCompound is too soluble in cold solvent.Choose a different solvent or a mixed-solvent system.
Too much solvent was used.Evaporate some of the solvent and cool again.
Oiling OutSolution is supersaturated or cooled too quickly.Allow the solution to cool more slowly.
Impurities are present.Perform a preliminary purification by another method.

Experimental Protocols

Protocol 1: Purification by Filtration and Washing (Based on a reported synthesis)

  • Reaction Quenching & Precipitation: After the reaction is complete, cool the reaction mixture to room temperature.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold acetonitrile (3 mL has been reported in a similar synthesis) to remove soluble impurities.[2]

  • Drying: Dry the purified white solid under vacuum to obtain pure this compound.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals.

Protocol 3: General Column Chromatography Procedure

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity according to the separation observed on TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Filtration Filtration & Washing Crude_Product->Filtration Simple & High Yield Recrystallization Recrystallization Crude_Product->Recrystallization Higher Purity Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For Difficult Separations TLC TLC Filtration->TLC Recrystallization->TLC Column_Chromatography->TLC Pure_Product Pure this compound TLC->Pure_Product Confirm Purity NMR NMR Spectroscopy NMR->Pure_Product Confirm Structure LCMS LC-MS LCMS->Pure_Product Confirm Mass & Purity Troubleshooting_Low_Yield Troubleshooting Low Purification Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Pure Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Loss Product Loss During Workup Low_Yield->Product_Loss Poor_Solubility Poor Solubility in Cold Solvent (Recrystallization) Low_Yield->Poor_Solubility Column_Adsorption Irreversible Adsorption (Column Chromatography) Low_Yield->Column_Adsorption Monitor_Reaction Monitor reaction by TLC/LC-MS Incomplete_Reaction->Monitor_Reaction Minimize_Washing Use minimal cold wash solvent Product_Loss->Minimize_Washing Optimize_Solvent Screen for optimal recrystallization solvent Poor_Solubility->Optimize_Solvent Change_Stationary_Phase Use alumina or deactivated silica Column_Adsorption->Change_Stationary_Phase

References

7-Bromoquinazoline-2,4(1H,3H)-dione solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromoquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation.

Frequently Asked questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Similar to many quinazoline derivatives, this compound is expected to have low aqueous solubility due to its rigid, heterocyclic structure.[1] It is generally soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2][3]

Q2: Why is my this compound not dissolving in aqueous solutions?

The limited solubility in aqueous solutions is due to the molecule's predominantly non-polar nature and high crystal lattice energy, which makes it difficult for polar water molecules to solvate it effectively. The general principle of "like dissolves like" explains this phenomenon, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5]

Q3: Can I improve the aqueous solubility by adjusting the pH?

Adjusting the pH can be an effective strategy for ionizable compounds. However, the quinazoline-2,4(1H,3H)-dione scaffold has acidic protons on the nitrogen atoms, and their pKa values will determine the extent to which pH modification can enhance solubility. Creating a more alkaline environment could deprotonate these nitrogens, forming a more soluble salt.

Q4: Are there any recommended initial solvents to try for creating a stock solution?

For creating a concentrated stock solution, it is highly recommended to start with 100% anhydrous DMSO or DMF.[2][3] These solvents are capable of dissolving a wide range of organic compounds and are miscible with most aqueous buffers and cell culture media when diluted to a low final concentration (typically ≤ 0.5%).

Troubleshooting Guide

Issue 1: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
  • Question: What causes this precipitation and how can I prevent it?

  • Answer: This is a common issue known as "crashing out." It occurs because the high concentration of the compound in the DMSO stock becomes supersaturated when diluted into the aqueous medium where its solubility is much lower.

    • Solution 1: Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of the compound in your assay.

    • Solution 2: Use a Co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent in your final aqueous solution. Be sure to have a vehicle control with the same co-solvent concentration.

    • Solution 3: Sequential Dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock with the aqueous buffer. This can sometimes help to keep the compound in solution.

Issue 2: My stock solution in DMSO appears cloudy or has visible particles.
  • Question: What should I do if my compound doesn't fully dissolve in DMSO?

  • Answer: This indicates that the compound may have reached its solubility limit in DMSO at room temperature, or the DMSO may have absorbed water.

    • Solution 1: Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) to increase solubility. Always check for compound stability at elevated temperatures.

    • Solution 2: Sonication: Use a sonicator bath to provide mechanical energy to aid dissolution.

    • Solution 3: Fresh Anhydrous Solvent: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds. Use fresh, anhydrous DMSO.

    • Solution 4: Lower Stock Concentration: If the above methods fail, you may need to prepare a less concentrated stock solution.

Issue 3: I am observing inconsistent results in my biological assays.
  • Question: Could solubility issues be the cause of my inconsistent results?

  • Answer: Yes, poor solubility is a frequent cause of variability in biological assays. If the compound precipitates, the actual concentration exposed to the biological system is unknown and inconsistent.

    • Solution: Visual Inspection: Always visually inspect your final assay solutions (e.g., in the wells of a microplate) for any signs of precipitation before starting your experiment. A clear solution is crucial for reliable results.

Data Presentation

Temperature (K)N,N-dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Tetrahydrofuran (THF)1,4-DioxaneEthyl Acetate
298.15HighModerateLowLowVery Low
308.15HighModerateLowLowVery Low
318.15Very HighHighModerateLowLow
328.15Very HighHighModerateModerateLow

Note: This table provides a qualitative summary based on the trends observed for similar compounds.[2] Solubility was consistently highest in DMF across all temperatures.[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight ≈ 241.04 g/mol ), you would need 2.41 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates before use.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize solvent evaporation and water absorption. When thawing for use, allow the vial to come to room temperature before opening to prevent condensation.

Visualizations

Experimental Workflow for Solubilization

G Troubleshooting Workflow for Compound Solubilization start Start with Dry Compound stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dissolve_check Visually Inspect for Complete Dissolution stock_prep->dissolve_check dissolved Stock Solution Ready dissolve_check->dissolved Yes not_dissolved Incomplete Dissolution dissolve_check->not_dissolved No dilution Dilute Stock into Aqueous Buffer dissolved->dilution troubleshoot Troubleshoot: Sonicate / Gentle Warming not_dissolved->troubleshoot troubleshoot->stock_prep precip_check Precipitation Observed? dilution->precip_check no_precip Assay Ready precip_check->no_precip No precip Precipitation Occurs precip_check->precip Yes optimize Optimize: Lower Concentration / Use Co-solvents precip->optimize optimize->dilution

Caption: A workflow diagram for preparing and troubleshooting the solubilization of this compound.

Potential Signaling Pathway Involvement

Quinazoline derivatives are well-known inhibitors of tyrosine kinases, which are crucial components of cellular signaling pathways.[6][7] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell proliferation and survival.[8]

G Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR Inhibition

Caption: A diagram illustrating the potential inhibitory action of this compound on the EGFR signaling pathway.

References

Stability of 7-Bromoquinazoline-2,4(1H,3H)-dione in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 7-Bromoquinazoline-2,4(1H,3H)-dione in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound sample shows signs of degradation in solution. What are the likely causes?

A1: The stability of this compound in solution is influenced by several factors. The quinazolinone ring system is generally stable in cold, dilute acidic or alkaline solutions; however, degradation can be accelerated by[1][2]:

  • Elevated Temperatures: Boiling or prolonged heating in acidic or alkaline solutions can lead to hydrolysis of the quinazolinone ring.

  • Extreme pH: Strong acidic or basic conditions can catalyze the hydrolytic degradation of the amide bonds within the quinazolinone structure.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

  • Light Exposure: Bromo-substituted aromatic compounds can be susceptible to photolytic degradation.[3]

Troubleshooting:

  • Solvent Selection: Whenever possible, prepare stock solutions in aprotic solvents like DMSO and store them at low temperatures. For aqueous experiments, use freshly prepared solutions and protect them from light.

  • pH Control: Buffer your aqueous solutions to a neutral pH if the experimental conditions allow.

  • Temperature Management: Avoid excessive heating of solutions containing the compound. Store stock and working solutions at recommended temperatures (e.g., 2-8°C or -20°C for long-term storage).

  • Inert Atmosphere: If oxidation is suspected, consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing poor solubility of this compound in my aqueous assay buffer. How can I improve its solubility?

A2: Poor aqueous solubility is a common challenge for many organic compounds. Here are some strategies to address this issue:

  • Co-solvents: A small percentage of an organic co-solvent, such as DMSO or ethanol, can be used to initially dissolve the compound before diluting it into the aqueous buffer.[4][5] It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although the quinazolinone ring itself has limited ionizability, exploring a narrow pH range around neutrality might reveal an optimal point for solubility.

  • Formulation Aids: For in vivo studies, formulation strategies involving excipients like surfactants or cyclodextrins can be explored to enhance solubility.

Troubleshooting:

  • Determine Kinetic vs. Thermodynamic Solubility: Understanding the type of solubility you require is important. Kinetic solubility is often measured in early-stage drug discovery, while thermodynamic solubility is more relevant for formulation development.[4]

  • Initial Stock in Organic Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous medium.

  • Sonication: Gentle sonication can sometimes help in dissolving the compound.

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: A stability-indicating analytical method is essential to accurately determine the concentration of the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[6]

  • Method: A reverse-phase HPLC method with UV detection is a suitable starting point. The method should be capable of separating the parent compound from any potential degradation products.

  • Detection: The wavelength for UV detection should be chosen based on the UV-Vis spectrum of this compound to ensure maximum sensitivity.

  • Quantification: The concentration of the compound at different time points can be determined by comparing the peak area to a standard curve.

Troubleshooting:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the peak corresponding to the parent compound does not co-elute with any impurities or degradants.

  • Mass Spectrometry (LC-MS): For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[7]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a higher temperature can be used.[6]
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Similar to acid hydrolysis, conditions can be made more stringent if necessary.[6]
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 12 hours.[6]
  • Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 70°C) for a defined period.
  • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[6]
  • Photostability: Expose the stock solution and the solid compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.[6]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed sample.
  • Neutralize the acid and base hydrolysis samples.
  • Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a compound.

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

2. Serial Dilution:

  • Perform a serial dilution of the stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 0.1 mM).

3. Addition to Aqueous Buffer:

  • Add a small, fixed volume of each DMSO concentration to a larger volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) in a microplate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

4. Incubation and Measurement:

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is an indication of the kinetic solubility.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound

Solvent SystemMethodSolubility (µg/mL)
Phosphate-Buffered Saline (PBS), pH 7.4Kinetic< 10
PBS with 1% DMSOKinetic25
PBS with 5% DMSOKinetic150
MethanolThermodynamic> 1000
Dimethyl Sulfoxide (DMSO)Thermodynamic> 5000

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60°C, 24h~15%Hydrolyzed quinazolinone ring
0.1 M NaOH, 60°C, 8h~20%Hydrolyzed quinazolinone ring
3% H₂O₂, RT, 12h< 5%Minor oxidative products
Heat (80°C, solid), 48h< 2%Not significant
Photostability (ICH Q1B)~10%Photodegradation products

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1. Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid 2. Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base 2. Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation 2. Apply Stress thermal Thermal Stress (Solid, 80°C) stock->thermal 2. Apply Stress photo Photostability (ICH Q1B) stock->photo 2. Apply Stress sampling 3. Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize 4. Neutralize (if applicable) sampling->neutralize hplc 5. Analyze by Stability- Indicating HPLC neutralize->hplc data 6. Quantify Degradation & Identify Products hplc->data

Caption: Workflow for Forced Degradation Studies.

degradation_pathway parent This compound hydrolysis_product 2-Amino-4-bromobenzoic acid derivative parent->hydrolysis_product  Acid/Base Hydrolysis (Ring Opening) photo_product Debrominated or other photodegradation products parent->photo_product  Photolysis (e.g., C-Br bond cleavage)

Caption: Potential Degradation Pathways.

References

Technical Support Center: Optimizing Derivatization of 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the derivatization of 7-Bromoquinazoline-2,4(1H,3H)-dione. The information is structured in a question-and-answer format to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question: I am observing a very low yield or no formation of my desired N-substituted this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue in the derivatization of this compound. Several factors related to reactants, reaction conditions, and work-up procedures can contribute to this problem. A systematic evaluation of your experimental setup is key to identifying and resolving the issue.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimized for your specific protocol. While many N-alkylation reactions proceed at room temperature, some may require heating to enhance the reaction rate.[1] Conversely, excessive heat can lead to decomposition of reactants or products. Consider performing small-scale trials at different temperatures to find the optimal condition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Incomplete reactions will show the presence of starting material, while prolonged reaction times might lead to the formation of byproducts.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) and acetone are commonly used for N-alkylation of quinazolinediones.[1][2] Ensure the solvent is anhydrous, as the presence of water can hydrolyze the alkylating agent and affect the basicity of the reaction medium.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Material: Impurities in the this compound or the alkylating/arylating agent can interfere with the reaction. Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).

    • Base Selection and Amount: The choice and amount of base are crucial for deprotonating the nitrogen atom(s) of the quinazolinedione ring, making them nucleophilic. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][3] An insufficient amount of base will result in incomplete deprotonation and low yield. Conversely, an overly strong base might lead to side reactions. Typically, a molar excess of the base is used.

    • Alkylating/Arylating Agent: Ensure the alkylating or arylating agent is reactive and used in the appropriate stoichiometric ratio. For simple alkylations, a slight excess of the alkyl halide is often sufficient.

  • Work-up and Purification Issues:

    • Product Solubility: The desired product might be partially soluble in the aqueous phase during work-up, leading to losses. Consider back-extraction of the aqueous layer with a suitable organic solvent.

    • Purification Method: Optimize the purification method (e.g., recrystallization, column chromatography) to minimize product loss. Ensure the chosen solvent system for chromatography provides good separation between the product and any impurities or unreacted starting materials.

Formation of Multiple Products (Byproducts)

Question: My reaction is producing a mixture of N1-substituted, N3-substituted, and/or N1,N3-disubstituted products. How can I improve the selectivity of my reaction?

Answer: The presence of two reactive nitrogen atoms (N1 and N3) in the this compound ring can lead to the formation of a mixture of products. Achieving regioselectivity is a common challenge.

Strategies for Improving Selectivity:

  • Steric Hindrance: The N1 and N3 positions have different steric environments. This can be exploited to favor substitution at one position over the other. Using a bulky alkylating agent may favor substitution at the less sterically hindered position.

  • Protecting Groups: A common strategy to achieve selective N1-alkylation is to first protect the N3 position. For example, benzoylation of the N3 position can direct alkylation to the N1 position. The benzoyl group can then be removed under basic conditions.

  • Reaction Conditions:

    • Base: The choice of base can influence the regioselectivity. The reaction of 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione with potassium carbonate in anhydrous DMF at room temperature leads to the formation of a potassium salt of 3-benzoylquinazoline-2,4(1H,3H)-dione, which can then be alkylated at the N1 position.

    • Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.

Reaction Stalls or Does Not Go to Completion

Question: My reaction starts but then stalls, leaving a significant amount of unreacted starting material. What could be the reason for this?

Answer: A stalled reaction can be due to several factors, including reagent deactivation, poor solubility, or the establishment of an unfavorable equilibrium.

Troubleshooting a Stalled Reaction:

  • Re-evaluate Reagents:

    • Base: The base might be consumed by acidic impurities or absorbed moisture. Adding a fresh portion of the base could restart the reaction.

    • Alkylating Agent: The alkylating agent might be unstable under the reaction conditions or may have degraded during storage. Use a fresh batch of the alkylating agent.

  • Improve Solubility: If the starting material or the intermediate salt has poor solubility in the chosen solvent, the reaction rate can be significantly reduced. Consider using a co-solvent or switching to a solvent in which all components are more soluble.

  • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier and drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.

  • Catalyst Addition: In some cases, the addition of a phase-transfer catalyst can facilitate the reaction between a solid salt and a liquid alkylating agent.

Data Presentation: Reaction Conditions for N-Alkylation

The following table summarizes typical reaction conditions for the N-alkylation of quinazoline-2,4(1H,3H)-dione derivatives, which can be adapted for 7-bromo-substituted analogs.

Starting MaterialAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
N¹-substituted quinazolin-2,4(1H,3H)-dioneEsters of bromoacetic or 2-bromopropionic acidK₂CO₃DMFRoom Temp.2467-81[1]
Quinazoline-2,4(1H,3H)-dioneEthyl chloroacetateK₂CO₃DMFRoom Temp.--[4]
3-(Benzyloxy)quinazoline-2,4(1H,3H)-dioneVarious alkyl halides (R¹X)K₂CO₃DMF80 °C2-[5]
6,7-dimethoxyquinazoline-2,4(1H,3H)-dioneChloroalkylaminesK₂CO₃/DBUAcetoneReflux8-10-[2]
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃DMF100 °C382[3]
6,7-dimethoxyquinazolin-4(3H)-oneBenzyl chlorideCs₂CO₃DMF70 °C-82[3]

Experimental Protocols

General Procedure for N-Alkylation of this compound

This protocol is a generalized procedure based on commonly reported methods and should be optimized for specific substrates.

  • Preparation: To a solution of this compound (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (2-3 equivalents).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water.

  • Extraction: Collect the resulting precipitate by filtration. If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_base Add Base (e.g., K2CO3) dissolve->add_base stir1 Stir at RT (30 min) add_base->stir1 add_alkylating_agent Add Alkylating Agent stir1->add_alkylating_agent react Stir at desired temperature (Monitor by TLC) add_alkylating_agent->react workup Quench with ice-water react->workup extraction Filter precipitate or Extract with organic solvent workup->extraction purification Purify by recrystallization or column chromatography extraction->purification end End purification->end

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low/No Product Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Examine Reagents start->check_reagents check_workup Investigate Work-up & Purification start->check_workup temp Optimize Temperature (Screen different temps) check_conditions->temp Temperature Issue? time Optimize Reaction Time (Monitor via TLC/LC-MS) check_conditions->time Time Issue? solvent Check Solvent (Ensure anhydrous) check_conditions->solvent Solvent Issue? purity Verify Purity of Starting Materials check_reagents->purity Purity Issue? base Check Base (Amount and type) check_reagents->base Base Issue? alkylating_agent Check Alkylating Agent (Purity and stoichiometry) check_reagents->alkylating_agent Alkylating Agent Issue? solubility Assess Product Solubility (Consider back-extraction) check_workup->solubility Solubility Issue? purification_method Optimize Purification (Recrystallization/Chromatography) check_workup->purification_method Purification Issue?

Caption: Decision tree for troubleshooting low or no product yield in derivatization reactions.

References

Technical Support Center: Overcoming Resistance with Quinazoline-2,4(1H,3H)-dione Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with 7-Bromoquinazoline-2,4(1H,3H)-dione analogs and related quinazolinedione derivatives aimed at overcoming therapeutic resistance, particularly through the inhibition of Poly(ADP-ribose) polymerase (PARP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which quinazoline-2,4(1H,3H)-dione analogs overcome drug resistance?

A1: Quinazoline-2,4(1H,3H)-dione analogs have been effectively designed as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[1][2][3] PARP enzymes are crucial for DNA repair. By inhibiting PARP, these analogs can induce synthetic lethality in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) and can potentiate the effects of DNA-damaging chemotherapeutics, thereby overcoming resistance.[1][2]

Q2: Can these analogs be used as standalone agents or in combination therapy?

A2: While some quinazoline-2,4(1H,3H)-dione derivatives exhibit potent single-agent cytotoxicity, their efficacy is often significantly enhanced when used in combination with DNA-damaging agents like temozolomide (TMZ).[1][2] This combination can lead to a synergistic effect, overcoming resistance to conventional chemotherapy.

Q3: What are the key structural features of quinazoline-2,4(1H,3H)-dione analogs that contribute to their PARP inhibitory activity?

A3: Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the quinazoline-2,4(1H,3H)-dione core. For instance, the introduction of a 3-amino pyrrolidine moiety has been shown to result in potent PARP-1/2 inhibitors.[1][2] Modifications at various positions of the quinazoline ring can influence potency and selectivity for different PARP isoforms.[3]

Q4: Are there any known off-target effects of these compounds?

A4: While the focus is often on PARP inhibition, the quinazoline scaffold is a "privileged" structure in medicinal chemistry and can interact with other targets. Depending on the specific substitutions, analogs may exhibit activity against other kinases or cellular targets. It is crucial to perform comprehensive profiling to understand the full spectrum of a compound's activity.

Troubleshooting Guide

Issue 1: Low Potency or Lack of Efficacy in Resistant Cell Lines

  • Possible Cause 1: Inappropriate Cell Line Model. The resistance mechanism in your chosen cell line may not be susceptible to PARP inhibition. For example, if resistance is driven by drug efflux pumps rather than enhanced DNA repair, a PARP inhibitor may not be effective.

    • Troubleshooting Tip: Characterize the resistance mechanism of your cell line. Consider using cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) to test for synthetic lethality.

  • Possible Cause 2: Compound Stability or Solubility Issues. The analog may be degrading in the cell culture medium or may not be soluble enough to reach its intracellular target.

    • Troubleshooting Tip: Assess the stability of your compound in your experimental conditions using techniques like HPLC. Ensure complete solubilization of the compound in a suitable vehicle (e.g., DMSO) before adding it to the medium.

  • Possible Cause 3: Suboptimal Combination Strategy. If using combination therapy, the concentration or timing of administration of the quinazolinedione analog and the chemotherapeutic agent may not be optimal.

    • Troubleshooting Tip: Perform a dose-matrix experiment to determine the optimal concentrations for a synergistic effect. Also, consider sequential versus co-administration of the drugs.

Issue 2: High Cytotoxicity in Non-Cancerous Cell Lines

  • Possible Cause: Lack of Selectivity. The analog may be inhibiting PARP or other targets in normal cells, leading to toxicity.

    • Troubleshooting Tip: Evaluate the cytotoxicity of your compound in a panel of non-cancerous cell lines. If toxicity is high, consider structural modifications to improve selectivity. For example, altering substituents on the quinazoline core can modulate isoform selectivity between PARP-1 and PARP-2, which may affect the therapeutic window.[3]

Issue 3: Inconsistent Results in In Vivo Studies

  • Possible Cause: Poor Pharmacokinetic Properties. The analog may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site.

    • Troubleshooting Tip: Conduct pharmacokinetic studies to determine the compound's profile. Formulation strategies or structural modifications may be necessary to improve its in vivo behavior.

Data Presentation

Table 1: In Vitro Activity of Selected Quinazoline-2,4(1H,3H)-dione Analogs as PARP Inhibitors

CompoundTarget(s)IC50 (PARP-1)IC50 (PARP-2)Cell LineCytotoxicity (IC50)Potentiation Factor (PF50) with TMZReference
Compound 10 PARP-1/210⁻⁹ M level10⁻⁸ M levelMX-1< 3.12 µM> 10[1][2]
Compound 11 PARP-1/210⁻⁹ M level10⁻⁸ M levelMX-13.02 µM≈ 10[1][2]
Compound 11a PARP-2 selective467 nM11.5 nM---[3]

TMZ: Temozolomide

Experimental Protocols

Protocol 1: PARP Inhibition Assay (Enzymatic)

A standard enzymatic assay can be used to determine the IC50 values of the quinazoline-2,4(1H,3H)-dione analogs against PARP-1 and PARP-2.

  • Reagents and Materials: Recombinant human PARP-1 or PARP-2 enzyme, activated DNA, NAD+, and a PARP assay kit (e.g., colorimetric or fluorescent).

  • Procedure: a. Prepare a reaction buffer containing the PARP enzyme, activated DNA, and the quinazolinedione analog at various concentrations. b. Initiate the reaction by adding NAD+. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of PARP activity according to the kit manufacturer's instructions. e. Calculate the percent inhibition for each concentration of the analog and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the analogs, both as single agents and in combination with other drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinazolinedione analog alone or in combination with a fixed concentration of a chemotherapeutic agent (e.g., TMZ). Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Visualizations

Signaling_Pathway cluster_0 DNA Damage cluster_1 PARP-mediated DNA Repair cluster_2 Inhibition by Quinazolinedione Analog DNA_Lesion DNA Single-Strand Break PARP PARP1/2 DNA_Lesion->PARP activates PARylation PARylation of proteins PARP->PARylation Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Quinazolinedione Quinazoline-2,4(1H,3H)-dione Analog Quinazolinedione->PARP inhibits Experimental_Workflow Start Start: Resistant Cancer Cell Line Single_Agent Single Agent Treatment: Quinazolinedione Analog Start->Single_Agent Combination Combination Treatment: Quinazolinedione Analog + Chemotherapy Start->Combination Cell_Viability Cell Viability Assay (e.g., MTT) Single_Agent->Cell_Viability Combination->Cell_Viability Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay) Cell_Viability->Synergy_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for DNA damage markers) Synergy_Analysis->Mechanism_Study End End: Evaluation of Resistance Reversal Mechanism_Study->End

References

Troubleshooting unexpected results in assays with 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 7-Bromoquinazoline-2,4(1H,3H)-dione. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected results in your assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic organic compound. The quinazolinedione scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[1] Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for numerous therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] Specifically, this scaffold has been identified in compounds designed as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) and various protein kinases, which are critical targets in oncology.[5][6]

Q2: What are the key physicochemical properties of this compound that I should be aware of for my experiments?

A2: Understanding the physicochemical properties of your test compound is crucial for designing robust assays and interpreting results. Below is a summary of available data for this compound.

PropertyValueReference(s)
Molecular Formula C₈H₅BrN₂O₂[7]
Molecular Weight 241.04 g/mol [7]
Appearance White solid[7]
Melting Point >250 °C[7]
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO.[8]
Storage Store in a cool, dry place away from light.

Q3: My assay results with this compound are inconsistent. What are the potential causes?

A3: Inconsistent results can stem from several factors related to the compound's properties and handling:

  • Poor Solubility: The compound has low aqueous solubility. Precipitation in your assay buffer can lead to variability. Ensure your final DMSO concentration is low and consistent across all wells.

  • Compound Aggregation: At higher concentrations, similar compounds can form aggregates that non-specifically inhibit enzymes or interfere with assay signals.

  • Stability: While generally stable, prolonged storage in solution, especially at room temperature, or repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • Purity: Impurities from synthesis can have their own biological or interfering activities. Ensure you are using a highly purified batch of the compound.

Troubleshooting Guide for Unexpected Assay Results

This guide is designed to help you diagnose and resolve common issues encountered when working with this compound.

Issue 1: Higher-Than-Expected Signal or False Positives in Fluorescence-Based Assays

Possible Cause: The quinazolinedione scaffold can exhibit intrinsic fluorescence.[9][10][11][12] This can lead to a false positive signal if the compound's excitation and emission spectra overlap with those of your assay's fluorophore.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound at various concentrations in your assay buffer without other assay components.

  • Perform a Spectral Scan: Determine the excitation and emission spectra of the compound to identify any overlap with your assay's fluorophore.

  • Change Fluorophore: If significant spectral overlap exists, consider using a fluorophore with a different, preferably red-shifted, excitation and emission profile.

  • Use a Non-Fluorescent Readout: If possible, switch to an alternative assay with a different detection method, such as luminescence or absorbance.

Issue 2: Lower-Than-Expected Signal or False Negatives

Possible Cause 1: Fluorescence Quenching

Some compounds can absorb the light emitted by the assay's fluorophore, a phenomenon known as quenching.

Troubleshooting Steps:

  • Quenching Control Assay: Run your standard assay reaction to generate a signal, then add this compound and measure if the signal decreases over time.

  • Adjust Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent substrate or product can overcome mild quenching effects.

Possible Cause 2: Compound Precipitation

Due to its low aqueous solubility, the compound may be precipitating out of solution at the tested concentrations.

Troubleshooting Steps:

  • Visual Inspection: Examine the assay plate wells under a microscope for any signs of precipitation.

  • Optimize Solubilization: Consider using a lower stock concentration in DMSO or preparing serial dilutions to minimize the risk of precipitation upon addition to the aqueous assay buffer.

  • Include Detergents: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can sometimes prevent aggregation and improve solubility.

Issue 3: Irreproducible Dose-Response Curves

Possible Cause: Compound Instability or Reactivity

The compound may be unstable in the assay buffer over the incubation time, or it may be a reactive compound that non-specifically modifies proteins.

Troubleshooting Steps:

  • Time-Course Experiment: Evaluate the stability of the compound in your assay buffer over time using an analytical method like HPLC.

  • Pre-incubation Studies: Pre-incubate the compound with the enzyme or cells for varying amounts of time before initiating the assay. A time-dependent increase in inhibition may suggest covalent modification.

  • Include Reducing Agents: For assays with protein components, the inclusion of a reducing agent like DTT can help identify if the compound is interfering through redox activity.

Experimental Protocols

Below are detailed protocols for key experiments relevant to the potential applications of this compound.

Protocol 1: In Vitro PARP-1 Inhibition Assay (Luminescence-Based)

This protocol is adapted for a high-throughput screening format to identify inhibitors of PARP-1.

Objective: To quantify the PARP-1 inhibitory activity of this compound.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate)

  • NAD+

  • Activated DNA

  • PARP-1 assay buffer

  • Luminescent ADP detection kit

  • This compound

  • Positive control inhibitor (e.g., Olaparib)

  • White, opaque 384-well plates

  • Luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in PARP-1 assay buffer to the desired final concentrations.

  • Assay Reaction:

    • Add the diluted compound or control to the wells of the 384-well plate.

    • Add the PARP-1 enzyme, histones, and activated DNA mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding NAD+.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the enzymatic reaction and generate the luminescent signal by adding the detection reagent from the luminescent ADP kit.

    • Incubate for 15 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control and determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the effect of this compound on the viability of a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Incubate for 48-72 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Troubleshooting Workflow for Unexpected Assay Results

TroubleshootingWorkflow start Unexpected Assay Result (e.g., low signal, high signal, poor reproducibility) check_solubility Check for Compound Precipitation start->check_solubility check_fluorescence Investigate Intrinsic Fluorescence/Quenching (for fluorescence assays) start->check_fluorescence check_reactivity Assess Compound Stability and Reactivity start->check_reactivity solubility_steps Visual inspection Optimize DMSO concentration Add detergent (e.g., Triton X-100) check_solubility->solubility_steps fluorescence_steps Run compound-only control Perform spectral scan Consider alternative fluorophore or assay format check_fluorescence->fluorescence_steps reactivity_steps Time-course experiment Pre-incubation studies Include DTT in assay buffer check_reactivity->reactivity_steps resolution Issue Resolved / Understood solubility_steps->resolution If precipitation was the issue fluorescence_steps->resolution If fluorescence interference was the issue reactivity_steps->resolution If instability/reactivity was the issue

Caption: A logical workflow for troubleshooting unexpected results in assays.

Hypothetical Signaling Pathway: PARP Inhibition

Quinazolinedione derivatives have been identified as PARP inhibitors. The diagram below illustrates the role of PARP in DNA repair and how its inhibition can lead to cancer cell death, particularly in cells with BRCA mutations.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP BER Base Excision Repair (BER) PARP->BER Stalled_Fork Replication Fork Stalls (SSB converted to DSB) BER->Stalled_Fork Repair Failure Leads to Compound This compound (Hypothetical PARP Inhibitor) Compound->PARP Inhibits BRCA_deficient BRCA-Deficient Cell Stalled_Fork->BRCA_deficient Apoptosis Cell Death (Apoptosis) BRCA_deficient->Apoptosis Synthetic Lethality

Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

References

Technical Support Center: Enhancing the Oral Bioavailability of 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of oral bioavailability for the poorly water-soluble compound, 7-Bromoquinazoline-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My formulation of this compound is showing very low oral bioavailability in animal models. What are the likely reasons and what initial steps can I take?

A1: Low oral bioavailability for a compound like this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, is often attributed to its poor aqueous solubility and/or low membrane permeability.[1] The primary bottleneck is typically the dissolution rate in the gastrointestinal (GI) tract, which limits the amount of drug available for absorption.

Initial Troubleshooting Steps:

  • Physicochemical Characterization: Ensure you have thoroughly characterized the solid-state properties of your compound (e.g., crystallinity, polymorphism) as these can significantly impact solubility.

  • Solubility Assessment: Determine the aqueous solubility of the compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability Assessment: Conduct an in vitro permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay, to understand if permeability is also a limiting factor.[2]

Q2: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[3] These can be broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[4][5][6]

    • Micronization: Reduces particle size to the micrometer range.

    • Nanonization: Further reduction to the nanometer range (nanosuspensions) can dramatically increase dissolution velocity.[4][5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can improve its wettability and dissolution.[1][3]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its solubilization in the GI tract. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug.

Troubleshooting Formulation Issues:

  • Nanosuspension Instability: If you observe particle aggregation in your nanosuspension, consider optimizing the type and concentration of stabilizers (surfactants and polymers).

  • Solid Dispersion Recrystallization: Amorphous solid dispersions can be prone to recrystallization during storage, which would negate the solubility advantage.[1] Ensure you select a polymer that has good miscibility with the drug and store the formulation under appropriate temperature and humidity conditions.

Q3: Can chemical modification of this compound be a viable strategy to improve its oral bioavailability?

A3: Yes, a prodrug approach is a powerful strategy for improving the physicochemical properties of a drug, including its solubility and permeability.[7][8] A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[8]

Potential Prodrug Strategies:

  • Increasing Solubility: Attaching a polar promoiety, such as a phosphate group, can significantly increase aqueous solubility.[9][10]

  • Increasing Permeability: Attaching a lipophilic promoiety can enhance membrane permeability.[11]

Considerations for Prodrug Design:

  • The promoiety should be efficiently cleaved in vivo to release the active drug.

  • The released promoiety should be non-toxic.

  • The prodrug itself should have good chemical stability.[9]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Poorly Soluble Compound (Hypothetical Data)

StrategyFormulation DetailsAqueous Solubility (µg/mL)In Vitro Dissolution (at 60 min)In Vivo Bioavailability (%)
Unprocessed Drug Crystalline powder< 15%< 5%
Micronization Mean particle size: 5 µm~130%15%
Nanonization Mean particle size: 200 nm~585%45%
Solid Dispersion 1:4 Drug-to-Polymer ratio (e.g., with PVP K30)~50>90%60%
Prodrug Phosphate ester prodrug> 1000>95%75%

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Dissolution: Accurately weigh this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a desired weight ratio (e.g., 1:1, 1:2, 1:4).[1][12]

  • Dissolve both components in a suitable common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof) in a round-bottom flask. Use sonication or stirring to ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Once a solid film is formed on the flask wall, further dry the product under high vacuum for 24-48 hours to remove any residual solvent.

  • Collection and Characterization: Scrape the dried solid dispersion from the flask. Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug content, and dissolution behavior.

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Prepare a dissolution medium that simulates intestinal fluid, for example, Simulated Intestinal Fluid (SIF, pH 6.8) without enzymes. The volume is typically 900 mL.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Procedure:

    • Place a known amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.

    • Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM).

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_evaluation Evaluation Problem Low Oral Bioavailability of This compound PS Particle Size Reduction (Micronization/Nanonization) Problem->PS SD Amorphous Solid Dispersion Problem->SD LF Lipid-Based Formulation (SEDDS) Problem->LF PD Prodrug Synthesis Problem->PD InVitro In Vitro Evaluation (Solubility, Dissolution, Permeability) PS->InVitro SD->InVitro LF->InVitro PD->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Result Optimized Formulation with Enhanced Bioavailability InVivo->Result

Caption: Workflow for enhancing the oral bioavailability of a poorly soluble compound.

logical_relationship cluster_cause Primary Cause cluster_consequence Consequences cluster_outcome Outcome PoorSolubility Poor Aqueous Solubility LowDissolution Low Dissolution Rate in GI Tract PoorSolubility->LowDissolution LowConcentration Low Concentration at Absorption Site LowDissolution->LowConcentration PoorAbsorption Poor Absorption LowConcentration->PoorAbsorption LowBioavailability Low Oral Bioavailability PoorAbsorption->LowBioavailability

Caption: The relationship between poor solubility and low oral bioavailability.

References

Mitigating cytotoxicity of 7-Bromoquinazoline-2,4(1H,3H)-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromoquinazoline-2,4(1H,3H)-dione derivatives. The focus is on understanding and mitigating the cytotoxicity of these compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity for this compound derivatives?

A1: Quinazoline-2,4(1H,3H)-dione derivatives often exert their cytotoxic effects by targeting key cellular pathways involved in cancer progression. A primary mechanism is the inhibition of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1] By inhibiting PARP-1, these compounds can lead to an accumulation of DNA damage in cancer cells, ultimately inducing apoptosis.[1] Additionally, the quinazoline scaffold is known to be a building block for inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal for tumor growth and survival.[1][2] The bromo- substitution at the 7th position can influence the compound's binding affinity and selectivity for its molecular targets.[3]

Q2: I am observing high cytotoxicity of my this compound derivative in non-cancerous cell lines. How can I improve its selectivity?

A2: Achieving cancer cell-specific cytotoxicity is a common challenge. Here are several strategies to improve selectivity:

  • Structural Modification: The selectivity of your compound can be enhanced by modifying its structure. Introducing specific functional groups can alter the binding affinity for the target protein in cancer cells while reducing its effect on normal cells.[4] Structure-activity relationship (SAR) studies suggest that substitutions at various positions on the quinazoline ring play a significant role in determining cytotoxicity and selectivity.[1][5]

  • Targeted Drug Delivery: Employing a drug delivery system, such as antibody-drug conjugates or nanoparticles, can help deliver the compound specifically to the tumor site, thereby minimizing exposure to healthy tissues.[4]

  • Combination Therapy: Using your derivative in combination with another anticancer agent may allow you to use a lower, less toxic concentration of your compound while achieving a synergistic therapeutic effect.[4]

Q3: What are the recommended initial assays for screening the cytotoxicity of a new this compound derivative?

A3: For initial screening, several robust in vitro assays are recommended to quantify cytotoxic effects. The most common include:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[2][6][7]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released from damaged cells into the culture medium upon loss of membrane integrity.[2][6]

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

These assays provide a quantitative measure of potency, typically expressed as the IC50 value (the concentration required for 50% inhibition of cell growth).[6]

Troubleshooting Guide

Problem 1: I am seeing significant precipitation of my compound in the cell culture medium.

  • Possible Cause: Poor solubility of the derivative in aqueous media.

  • Troubleshooting Steps:

    • Verify Solubility: Determine the maximum soluble concentration of your compound in the chosen vehicle (e.g., DMSO) and the final concentration in the culture medium.

    • Optimize Vehicle Concentration: Ensure the final concentration of the organic solvent (like DMSO) in the culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation.

    • Preparation Technique: Prepare a high-concentration stock solution in a suitable solvent. Just before use, perform serial dilutions in the culture medium, ensuring thorough mixing at each step. Sonication of the stock solution can sometimes aid dissolution.

Problem 2: My cytotoxicity assay results (e.g., IC50 values) are inconsistent between experiments.

  • Possible Cause: Experimental variability.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent cell seeding density across all plates and experiments, as cell number can significantly affect results.[4] Allow cells to attach and resume logarithmic growth (typically 24 hours) before adding the compound.[6]

    • Check Reagent Quality: Use high-purity compounds and fresh reagents. Verify the identity and purity of your synthesized derivative.[4]

    • Control Incubation Times: Use precise and consistent incubation times for both compound treatment and assay-specific steps (e.g., MTT incubation).

    • Include Proper Controls: Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).[7]

Problem 3: The compound shows lower-than-expected activity against the target cancer cell line.

  • Possible Cause: The targeted pathway may not be critical for the chosen cell line, or the cells may have resistance mechanisms.

  • Troubleshooting Steps:

    • Cell Line Characterization: Confirm that your chosen cell line expresses the molecular target of your compound (e.g., high levels of EGFR or PARP).

    • Resistance Mechanisms: The cell line may possess resistance mechanisms, such as overexpression of drug efflux pumps (e.g., P-glycoprotein).[4] Consider using efflux pump inhibitors or testing on different cell lines.

    • Dose-Response Curve: Perform a dose-response curve over a wide range of concentrations to ensure you have identified the optimal activity window and are not observing off-target effects at high concentrations.[4]

Data Presentation: Cytotoxicity of this compound Analogs

The following table summarizes example cytotoxic activity data for a series of hypothetical this compound derivatives against two cancer cell lines and one non-cancerous cell line, as determined by an MTT assay after 72 hours of treatment.

Compound IDModification (at N1/N3)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MRC-5 (Normal Lung Fibroblast)Selectivity Index (MRC-5 / MCF-7)
BQD-01-H25.532.1> 100> 3.9
BQD-02-Methyl15.221.885.35.6
BQD-03-Benzyl8.712.560.16.9
BQD-04-(4-Fluorobenzyl)5.17.955.410.9
Doxorubicin(Positive Control)0.81.11.51.9

IC50 values are hypothetical and for illustrative purposes only.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis start Start seed Seed cells into 96-well plates start->seed incubate_attach Incubate for 24h to allow cell attachment seed->incubate_attach treat Treat cells with serially diluted compound incubate_attach->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat perform_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate_treat->perform_assay acquire_data Data Acquisition (Read Absorbance) perform_assay->acquire_data analyze Data Analysis (Calculate % Viability and IC50) acquire_data->analyze end_node End analyze->end_node troubleshooting_logic action_node action_node problem_node problem_node start Inconsistent IC50 Results check_cells Cell seeding density consistent? start->check_cells check_compound Compound purity and solubility OK? check_cells->check_compound Yes action_cells Standardize cell counting and seeding protocol. check_cells->action_cells No check_protocol Assay protocol followed precisely? check_compound->check_protocol Yes action_compound Verify compound purity (NMR/MS). Check solubility in media. check_compound->action_compound No action_protocol Review protocol steps, especially incubation times. check_protocol->action_protocol No end_node Re-run Experiment check_protocol->end_node Yes action_cells->end_node action_compound->end_node action_protocol->end_node signaling_pathway compound 7-Bromoquinazoline- 2,4(1H,3H)-dione rtk Receptor Tyrosine Kinase (e.g., EGFR) compound->rtk Inhibits pi3k PI3K/Akt Pathway rtk->pi3k ras Ras/MAPK Pathway rtk->ras proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis ras->proliferation

References

Validation & Comparative

A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Featuring 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases that drive tumor growth and proliferation. This guide provides an objective comparison of 7-Bromoquinazoline-2,4(1H,3H)-dione against other well-established quinazoline-based kinase inhibitors. The information is supported by available experimental data to aid in research and drug development efforts.

Overview of Quinazoline Inhibitors

Quinazoline derivatives have been successfully developed as inhibitors of several key oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. Many quinazoline-based drugs, such as Gefitinib, Erlotinib, and Vandetanib, are approved for clinical use.

While specific experimental data for this compound as a kinase inhibitor is not extensively available in publicly accessible literature, its structural similarity to other active quinazoline compounds suggests its potential as a subject for further investigation. The bromo-substituent at the 7-position of the quinazoline ring may influence its binding affinity and selectivity for various kinases.

Comparative Analysis of Inhibitory Activity

To provide a clear comparison, the following tables summarize the inhibitory activities of several well-characterized quinazoline inhibitors against their primary kinase targets and their effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTarget KinaseIC50 (nM)Reference
This compound EGFR, VEGFR-2Data not available-
Gefitinib EGFR (wild-type)33[1]
EGFR (L858R mutant)-
EGFR (Exon 19 deletion)-
Erlotinib EGFR (wild-type)2[2][3]
Vandetanib VEGFR-240[4][5][6][7][8]
EGFR500[4][5][6][7][8]
Cabozantinib VEGFR-20.035[9][10][11]
c-Met1.3[9][10][11]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Various-Data not available-
Gefitinib PC-9 (EGFR exon 19 del)Non-Small Cell Lung Cancer0.01 - 0.1[12]
H3255 (EGFR L858R)Non-Small Cell Lung Cancer~0.003[13]
A549 (EGFR wild-type)Non-Small Cell Lung Cancer>10[12]
Erlotinib PC-9 (EGFR exon 19 del)Non-Small Cell Lung Cancer0.007[14]
H3255 (EGFR L858R)Non-Small Cell Lung Cancer0.012[14]
Vandetanib Calu-6Non-Small Cell Lung Cancer13.5[5][6]
Cabozantinib HCT-116Colorectal Cancer-

Signaling Pathways and Mechanism of Action

Quinazoline inhibitors primarily target the ATP-binding site of receptor tyrosine kinases, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The diagrams below illustrate the EGFR and VEGFR signaling pathways and the point of inhibition by these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Quinazolines.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition by Quinazolines.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Assay (EGFR/VEGFR-2)

This protocol describes a common method to determine the in vitro potency of an inhibitor against a purified kinase.

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor in DMSO B Add inhibitor, kinase, and substrate to microplate wells A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C C->D E Stop reaction and detect signal (e.g., luminescence) D->E F Analyze data to determine IC50 E->F

Caption: General workflow for an in vitro kinase assay.

Materials:

  • Purified recombinant human EGFR or VEGFR-2 kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence)

Procedure:

  • Prepare serial dilutions of the test inhibitor in 100% DMSO.

  • In a 96-well plate, add the kinase, substrate, and diluted inhibitor to the appropriate wells. Include controls for 100% kinase activity (DMSO vehicle) and background (no enzyme).

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ATP remaining in the well.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of inhibitor A->B C Incubate for 72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., A549, PC-9)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO).

  • Incubate the cells for a period of time, typically 72 hours, at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The quinazoline scaffold remains a highly valuable framework for the design of potent and selective kinase inhibitors. While established drugs like Gefitinib, Erlotinib, Vandetanib, and Cabozantinib have well-documented inhibitory profiles, the potential of novel derivatives such as this compound warrants further investigation. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to explore the therapeutic potential of new quinazoline-based compounds in the field of oncology. Further studies are needed to elucidate the specific kinase inhibitory profile and anti-proliferative activity of this compound.

References

The Efficacy of Quinazoline-2,4(1H,3H)-dione Derivatives as PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of quinazoline-2,4(1H,3H)-dione derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. While specific biological data for 7-Bromoquinazoline-2,4(1H,3H)-dione is not extensively available in the public domain, this guide focuses on a comparative analysis of its structurally related and highly potent analogs, providing valuable insights into the therapeutic potential of this chemical scaffold.

The quinazoline-2,4(1H,3H)-dione core has emerged as a promising scaffold for the development of novel PARP inhibitors. These compounds have demonstrated significant potential in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms, by exploiting the principle of synthetic lethality. This guide summarizes key efficacy data, details the experimental methodologies used to evaluate these compounds, and provides visual representations of relevant biological pathways and experimental workflows.

Comparative Efficacy of Quinazoline-2,4(1H,3H)-dione Derivatives

In Vitro PARP Inhibition and Cytotoxicity

The following table summarizes the in vitro efficacy of selected potent quinazoline-2,4(1H,3H)-dione derivatives from published studies. These compounds demonstrate the potential of this scaffold as a source of highly effective PARP inhibitors.

Compound IDModificationPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
Compound 11 3-(pyrrolidin-3-ylamino) substituentNot explicitly stated, but in the 10⁻⁹ M rangeNot explicitly stated, but in the 10⁻⁸ M rangeMX-13.02[1][2]
Cpd36 N-substituted piperazinone moiety0.940.87--[3]
Compound 10 3-amino pyrrolidine moiety< 3.12 (as IC50)-MX-1< 3.12[1][2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell viability.

In Vivo Antitumor Activity

Preclinical studies in animal models are crucial for evaluating the therapeutic potential of novel drug candidates. The following table presents in vivo efficacy data for a promising quinazoline-2,4(1H,3H)-dione derivative, "Compound 11," in a breast cancer xenograft model.[1][4]

CompoundAnimal ModelTumor TypeDosing RegimenOutcomeReference
Compound 11 MX-1 xenograftBreast CancerIn combination with Temozolomide (TMZ)Strongly potentiated the cytotoxicity of TMZ[1][4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the research. The following diagrams, generated using Graphviz, illustrate the PARP signaling pathway and a typical workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway PARP-1 Signaling Pathway in DNA Single-Strand Break Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment signals for Repair DNA Repair Recruitment->Repair Inhibitor Quinazolinedione PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP-1 Signaling Pathway in DNA Repair.

Experimental_Workflow Experimental Workflow for Efficacy Evaluation of PARP Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (Quinazolinedione Derivatives) PARP_Assay PARP-1/2 Enzymatic Assay (e.g., ELISA) Synthesis->PARP_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Synthesis->Cytotoxicity_Assay Xenograft Xenograft Tumor Model Establishment PARP_Assay->Xenograft Lead Compound Selection Cytotoxicity_Assay->Xenograft Lead Compound Selection Treatment Compound Administration (Monotherapy or Combination) Xenograft->Treatment Monitoring Tumor Growth and Toxicity Monitoring Treatment->Monitoring Analysis Data Analysis (Tumor Growth Inhibition) Monitoring->Analysis

Caption: Workflow for Evaluating PARP Inhibitors.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed protocols for the key experiments cited in the evaluation of quinazoline-2,4(1H,3H)-dione derivatives.

PARP-1/2 Inhibition Assay (ELISA-based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PARP enzymes.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1 and PARP-2.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Test compounds (e.g., quinazoline-2,4(1H,3H)-dione derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: To each well of the histone-coated plate, add the PARP enzyme and the test compound at various concentrations.

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate.

  • Signal Development: After another wash step, add TMB substrate. The HRP will catalyze the conversion of TMB to a blue-colored product.

  • Stopping the Reaction: Add the stop solution to quench the reaction, which will turn the color to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MX-1, MCF-7)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specific period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of a lead compound, alone or in combination with another therapeutic agent.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cells for implantation (e.g., MX-1)

  • Test compound and vehicle

  • Standard-of-care therapeutic agent (for combination studies, e.g., Temozolomide)

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups.

  • Treatment Administration: Administer the test compound, vehicle, and/or combination therapy according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Measure tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study can be terminated when the tumors in the control group reach a certain size, or after a predefined treatment period.

  • Data Analysis: Plot the mean tumor volume for each treatment group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

References

Comparative Cross-Reactivity Profile of Quinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cross-reactivity profiles of derivatives belonging to the quinazoline-2,4(1H,3H)-dione class of compounds. While specific experimental data for 7-Bromoquinazoline-2,4(1H,3H)-dione is not extensively available in public literature, this document provides a representative comparison based on structurally similar analogs. The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial effects.[1][2] Understanding the selectivity of these compounds is crucial for assessing their therapeutic potential and off-target effects.

Derivatives of this scaffold have been shown to inhibit various protein kinases and other enzymes, such as poly (ADP-ribose) polymerases (PARPs).[2] For instance, certain substituted quinazoline-2,4(1H,3H)-diones have been identified as dual inhibitors of the c-Met and VEGFR-2 tyrosine kinases, both of which are key targets in oncology.[3][4]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of representative quinazoline-2,4(1H,3H)-dione derivatives against various biological targets. This data is compiled from different studies to illustrate the potential for both potency and cross-reactivity within this compound class.

Compound IDSubstitution PatternTargetIC50 (µM)Reference
Compound 2c 3-substitutedc-Met0.084[4]
VEGFR-20.052[4]
Compound 4b 3-substitutedc-Met0.076[4]
VEGFR-20.063[4]
Compound 4e 3-substitutedc-Met0.063[4]
VEGFR-20.071[4]
Compound 10 3-amino pyrrolidinePARP-1< 3.12[2][5]
Compound 11 3-amino pyrrolidinePARP-13.02[2][5]
PARP-2(Selectivity for PARP-1 over PARP-2)[2]

Experimental Protocols

A standard method for assessing the cross-reactivity profile of a compound like this compound is through in vitro kinase profiling. This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity at a fixed concentration, followed by dose-response studies for any inhibited kinases to determine the IC50 values.

In Vitro Kinase Profiling Assay (Radiometric Format)

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • A panel of purified, recombinant protein kinases.

  • Specific peptide or protein substrates for each kinase.

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP (radiolabeled ATP).

  • Non-radiolabeled ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. For an initial screen, a single high concentration (e.g., 10 µM) is often used.

  • Reaction Setup: In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor for that kinase as a positive control.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for each specific kinase.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plates multiple times with a wash buffer (e.g., phosphoric acid) to remove non-incorporated radioactivity.

  • Detection: After drying the plates, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for the test compound relative to the DMSO control. For compounds showing significant inhibition, perform a dose-response experiment with a range of concentrations to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of the cross-reactivity of this compound.

G General Signaling Pathway Inhibition cluster_receptor Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylation Cellular_Response Cellular Response (Proliferation, Angiogenesis) Signaling_Cascade->Cellular_Response Signal Transduction Quinazoline_Derivative Quinazoline-2,4(1H,3H)-dione Derivative Quinazoline_Derivative->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

G Cross-Reactivity Screening Workflow Start Test Compound (this compound) Primary_Screen Primary Screen (Single high concentration against a large kinase panel) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Determine IC50 for hits) Hit_Identification->Dose_Response Hits Selectivity_Profile Generate Selectivity Profile (Compare IC50 values) Hit_Identification->Selectivity_Profile Non-Hits Dose_Response->Selectivity_Profile Off_Target_Analysis Off-Target Analysis Selectivity_Profile->Off_Target_Analysis

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

References

Validating the Mechanism of Action of 7-Bromoquinazoline-2,4(1H,3H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action of 7-Bromoquinazoline-2,4(1H,3H)-dione against established therapeutic agents. While direct experimental data for this specific compound is limited, this document leverages available information on structurally related quinazoline-2,4-dione derivatives to explore two primary putative mechanisms: Poly (ADP-ribose) polymerase (PARP) inhibition and bacterial DNA gyrase inhibition.

Putative Mechanisms of Action

The quinazoline-2,4(1H,3H)-dione scaffold is a versatile pharmacophore found in numerous compounds with diverse biological activities. For this compound, two potential mechanisms of action are prominent based on the activities of analogous compounds:

  • PARP Inhibition: Many quinazoline-2,4-dione derivatives have been identified as potent inhibitors of PARP enzymes, particularly PARP-1 and PARP-2, which are crucial for DNA repair.[1][2][3][4][5][6] Inhibition of PARP is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7][8][9][10][11]

  • DNA Gyrase Inhibition: The quinazoline-2,4-dione core also serves as a scaffold for inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12][13][14] This mechanism is the basis for the antibacterial activity of fluoroquinolone antibiotics.[15][16][17]

The following sections will compare the potential activity of 7-substituted quinazoline-2,4-diones with established inhibitors for each of these mechanisms.

Comparison 1: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in cellular processes such as DNA repair, genomic stability, and programmed cell death. PARP-1 and PARP-2 are activated by DNA damage and play a critical role in the repair of single-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of various quinazoline-2,4-dione derivatives against PARP-1 and PARP-2, compared to the established PARP inhibitor, Olaparib. While data for this compound is not available, the data for other substituted analogs suggest the potential for PARP inhibition.

CompoundTargetIC50 (nM)Reference
Olaparib PARP-11-5[3]
PARP-21-5[2]
Quinazoline-2,4(1H,3H)-dione derivative 11a PARP-1467[4]
PARP-211.5[4]
Quinazoline-2,4(1H,3H)-dione derivative Cpd36 PARP-10.94[2]
PARP-20.87[2]
Quinazolinone derivative 12c PARP-130.38[18]

Note: The specific substitutions for the proprietary derivative compounds are detailed in the cited literature.

Signaling Pathway: PARP-mediated DNA Repair

PARP_Pathway cluster_activation PARP Activation and Signaling cluster_repair DNA Repair Cascade DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP activates PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes Apoptosis Apoptosis PARP->Apoptosis inhibition leads to NAD NAD+ NAD->PAR Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 7-Bromoquinazoline-2,4-dione (Putative PARP Inhibitor) Inhibitor->PARP inhibits

Caption: PARP-mediated DNA single-strand break repair pathway and the putative inhibitory action.

Experimental Protocol: PARP-1 Inhibition Assay

A common method to assess PARP-1 inhibition is a colorimetric or fluorescent-based enzyme activity assay.[5][19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) and a known inhibitor (e.g., Olaparib)

  • 96-well plates

Procedure:

  • Coat a 96-well plate with histones and incubate overnight at 4°C.

  • Wash the plate to remove unbound histones.

  • Add the test compound at various concentrations to the wells. Include wells for a positive control (known inhibitor) and a negative control (vehicle).

  • Add a mixture of PARP-1 enzyme and biotinylated NAD+ to each well.

  • Incubate the plate to allow the PARP-1 catalyzed PARylation reaction to occur.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP to each well and incubate. The streptavidin will bind to the biotinylated PAR chains attached to the histones.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add the HRP substrate and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

PARP_Assay_Workflow Start Start Step1 Coat plate with histones Start->Step1 Step2 Add test compounds and controls Step1->Step2 Step3 Add PARP-1 enzyme and Biotin-NAD+ Step2->Step3 Step4 Incubate for PARylation reaction Step3->Step4 Step5 Add Streptavidin-HRP Step4->Step5 Step6 Add HRP substrate and measure absorbance Step5->Step6 Step7 Calculate % inhibition and IC50 Step6->Step7 End End Step7->End

Caption: General workflow for a colorimetric PARP-1 inhibition assay.

Comparison 2: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death. This is the mechanism of action for the widely used fluoroquinolone antibiotics.

Comparative Inhibitory Activity

The following table presents the minimum inhibitory concentration (MIC) values for quinazoline-2,4-dione derivatives against various bacterial strains, compared to the established DNA gyrase inhibitor, Ciprofloxacin.

CompoundBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin E. coli<1[21]
S. aureus<1[21]
Quinazoline-2,4-dione derivative 13 E. coli65[13]
S. aureus>65[13]
Quinazolin-2,4-dione derivative 2b S. haemolyticus10[22]
Quinazolin-2,4-dione derivative 2c S. aureus11[22]

Note: The specific substitutions for the proprietary derivative compounds are detailed in the cited literature.

Signaling Pathway: DNA Gyrase and Bacterial DNA Replication

DNA_Gyrase_Pathway cluster_supercoiling DNA Supercoiling cluster_replication Bacterial Growth Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to ATP ATP ATP->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_Division Bacterial Cell Division Replication->Cell_Division Inhibitor 7-Bromoquinazoline-2,4-dione (Putative Gyrase Inhibitor) Inhibitor->DNA_Gyrase inhibits

Caption: The role of DNA gyrase in bacterial DNA replication and the putative inhibitory action.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[23][24][25][26][27]

Objective: To determine the IC50 of a test compound for DNA gyrase activity.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compound and a known inhibitor (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. Include positive (known inhibitor) and negative (vehicle) controls.

  • Add DNA gyrase to each reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at the optimal temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reactions by adding a stop solution (e.g., EDTA and SDS).

  • Load the reaction products onto an agarose gel.

  • Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled DNA in each lane.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Gyrase_Assay_Workflow Start Start Step1 Prepare reaction mixtures with relaxed DNA and test compounds Start->Step1 Step2 Add DNA gyrase Step1->Step2 Step3 Initiate reaction with ATP and incubate Step2->Step3 Step4 Stop reaction Step3->Step4 Step5 Separate DNA forms by agarose gel electrophoresis Step4->Step5 Step6 Stain and visualize DNA Step5->Step6 Step7 Quantify supercoiled DNA and calculate IC50 Step6->Step7 End End Step7->End

Caption: General workflow for a DNA gyrase supercoiling inhibition assay.

Conclusion

Based on the available literature for structurally related compounds, this compound shows potential as an inhibitor of both PARP and bacterial DNA gyrase. The presence of a halogen at the 7-position of the quinazoline-2,4-dione scaffold appears to be a key feature for biological activity. Further experimental validation is required to definitively determine the mechanism of action and the inhibitory potency of this compound against these targets. The experimental protocols provided in this guide offer a framework for such validation studies. This comparative analysis serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer activities of various quinazoline-2,4(1H,3H)-dione derivatives, with a focus on correlating their in vitro and in vivo performance. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising therapeutic candidates.

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on derivatives that have been investigated for their potential as anti-cancer agents, providing a comparative analysis of their performance in both laboratory assays and living organisms.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of selected quinazoline-2,4(1H,3H)-dione derivatives from various studies. This side-by-side comparison is designed to facilitate the identification of structure-activity relationships and to highlight compounds with promising translational potential.

Table 1: In Vitro Cytotoxicity of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound IDSubstitution PatternCancer Cell LineIn Vitro Activity (IC50)Reference
Compound 11 Quinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidineMX-1 (Breast Cancer)3.02 µM[3]
Compound 10 Quinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidineMX-1 (Breast Cancer)< 3.12 µM[3]
Compound 4b 3-substituted quinazoline-2,4(1H,3H)-dioneHCT-116 (Colorectal Cancer)Not specified, but higher than cabozantinib[4]
Compound 4e 3-substituted quinazoline-2,4(1H,3H)-dioneHCT-116 (Colorectal Cancer)Not specified, but higher than cabozantinib[4]
Compound 2c 3-substituted quinazoline-2,4(1H,3H)-dioneHCT-116 (Colorectal Cancer)0.084 µM (c-Met), 0.052 µM (VEGFR-2)[4]
B1 4-Hydroxyquinazoline derivativeHCT-15 (Colon Cancer)Superior to PARPi-resistant cells[5]

Table 2: In Vivo Anti-Tumor Efficacy of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound IDIn Vivo ModelDosageIn Vivo EfficacyReference
Compound 11 MX-1 Xenograft (Mice)Not specified (in combination with TMZ)Potentiated the cytotoxicity of TMZ[3]
B1 HCT-15 Xenograft (Mice)25 mg/kgSignificantly suppressed tumor growth[5]
4-bromophenyl analogue (79) Rat carotid artery balloon-injury model30 mg/kg (oral, twice daily)Obvious inhibitory activity against neointima formation[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols typically employed in the evaluation of quinazoline-2,4(1H,3H)-dione derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Stock solutions of the quinazoline derivatives are typically prepared in dimethyl sulfoxide (DMSO) and then diluted to various concentrations with the culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Incubation: The cells are then treated with varying concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Data Analysis: The viable cells reduce the yellow MTT to purple formazan crystals. These crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for these studies.

  • Tumor Cell Implantation: Human cancer cells are harvested and injected subcutaneously into the flank of each mouse.

  • Compound Administration: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compounds are administered via a specific route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Monitoring: The tumor volume and body weight of the mice are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the percentage of tumor growth inhibition.[6]

Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cell Line Culture compound_prep Compound Preparation & Dilution invitro_start->compound_prep treatment Cell Treatment compound_prep->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data_analysis_invitro IC50 Determination assay->data_analysis_invitro compound_admin Compound Administration data_analysis_invitro->compound_admin Lead Compound Selection invivo_start Animal Model Preparation tumor_implantation Tumor Implantation invivo_start->tumor_implantation tumor_implantation->compound_admin monitoring Tumor & Body Weight Monitoring compound_admin->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: General experimental workflow for in vitro to in vivo correlation studies.

parp_inhibition_pathway ssb Single-Strand DNA Break parp PARP Activation ssb->parp par PAR Polymer Synthesis parp->par repair Recruitment of DNA Repair Proteins par->repair dna_repair DNA Repair repair->dna_repair cell_survival Cell Survival dna_repair->cell_survival quinazoline Quinazoline-2,4(1H,3H)-dione (e.g., PARP Inhibitor) quinazoline->parp Inhibition

Caption: Simplified signaling pathway of PARP inhibition by quinazoline derivatives.

References

Benchmarking 7-Bromoquinazoline-2,4(1H,3H)-dione Against Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibitors of key DNA damage response (DDR) pathways. Among the promising scaffolds for novel therapeutic agents is the quinazoline-2,4(1H,3H)-dione core. This guide provides a comparative benchmark of 7-Bromoquinazoline-2,4(1H,3H)-dione, a representative of this class, against established standard-of-care drugs targeting Poly (ADP-ribose) polymerase (PARP) and MutT Homolog 1 (MTH1), two critical nodes in cancer cell survival.

While specific experimental data for this compound is not yet publicly available, the broader family of quinazolinedione derivatives has demonstrated inhibitory activity against both PARP and MTH1. This guide will therefore focus on a detailed comparison with current therapeutic agents for these targets, providing a framework for evaluating the potential of novel quinazolinedione compounds.

I. Comparison with Standard-of-Care PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality. Several PARP inhibitors have been approved and are now standard-of-care for various cancers.

Data Presentation: In Vitro Potency of PARP Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of FDA-approved PARP inhibitors against their primary targets, PARP1 and PARP2. This data provides a quantitative measure of their enzymatic potency.

CompoundTargetIC50 (nM)Reference(s)
Olaparib PARP15[1]
PARP21[1]
Niraparib PARP13.8[2]
PARP22.1[2]
Rucaparib PARP10.8[3]
PARP20.5[3]
Talazoparib PARP10.57[4]
PARP2-
This compound PARP1/2Data not available
Experimental Protocols: PARP Inhibition Assay

A common method to determine the in vitro potency of PARP inhibitors is a biochemical assay that measures the enzymatic activity of PARP1 or PARP2.

Principle: This assay quantifies the incorporation of biotinylated NAD+ into histone proteins by the PARP enzyme. The presence of an inhibitor reduces the amount of biotinylated histone, which can be detected using a streptavidin-conjugated reporter.

Generalized Protocol:

  • Plate Coating: A 96-well plate is coated with histones, which act as the substrate for PARP.

  • Blocking: The wells are blocked to prevent non-specific binding.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) and standard inhibitors are added to the wells.

  • Reaction Initiation: A reaction mixture containing the PARP enzyme, activated DNA (to stimulate enzyme activity), and biotinylated NAD+ is added to each well.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

  • Detection: The wells are washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated histones.

  • Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][6]

Signaling Pathway: PARP in DNA Single-Strand Break Repair

PARP_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex Repair Complex Assembly PAR->Repair_Complex recruits XRCC1 XRCC1 LIG3 DNA Ligase III POLB DNA Polymerase β Repair_Complex->XRCC1 Repair_Complex->LIG3 Repair_Complex->POLB DNA_Repair DNA Repair Repair_Complex->DNA_Repair PARP_Inhibitor This compound (or Standard Inhibitor) PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 recruitment to a DNA single-strand break and subsequent PAR chain synthesis.

II. Comparison with Investigational MTH1 Inhibitors

MutT Homolog 1 (MTH1) is an enzyme that sanitizes the pool of nucleotide precursors by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP. Cancer cells, with their high levels of reactive oxygen species, are thought to be particularly dependent on MTH1 to prevent the incorporation of damaged nucleotides into their DNA, which would otherwise lead to DNA damage and cell death. While no MTH1 inhibitors are currently approved as standard-of-care, several potent investigational inhibitors are widely used as tool compounds in research.

Data Presentation: In Vitro Potency of MTH1 Inhibitors

The following table presents the IC50 values for well-characterized MTH1 inhibitors.

CompoundTargetIC50 (nM)Reference(s)
TH287 MTH10.8[7][8]
BAY-707 MTH12.3[9][10][11][12]
This compound MTH1Data not available
Experimental Protocols: MTH1 Inhibition Assay

The potency of MTH1 inhibitors can be assessed using a biochemical assay that measures the hydrolysis of a substrate.

Principle: This assay quantifies the amount of inorganic pyrophosphate (PPi) released when MTH1 hydrolyzes its substrate, 8-oxo-dGTP. The amount of PPi generated is detected using a fluorescent or colorimetric probe.

Generalized Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors.

  • Reaction Setup: In a 96-well plate, combine the MTH1 enzyme and the test/reference compounds in an appropriate assay buffer.

  • Reaction Initiation: Add the substrate, 8-oxo-dGTP, to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature to allow for enzymatic activity.

  • Detection: Add a detection reagent that reacts with the generated PPi to produce a fluorescent or colorimetric signal.

  • Measurement: Read the signal using a microplate reader.

  • Data Analysis: The signal intensity is proportional to MTH1 activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Experimental Workflow: IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of This compound C Add Compound, Enzyme, and Substrate to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Incubate at Controlled Temperature C->D E Add Detection Reagent D->E F Measure Signal (e.g., Fluorescence) E->F G Plot % Inhibition vs. [Compound] F->G H Fit Sigmoidal Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

III. Conclusion and Future Directions

The quinazoline-2,4(1H,3H)-dione scaffold represents a promising starting point for the development of novel inhibitors targeting key oncology pathways like PARP-mediated DNA repair and MTH1-dependent nucleotide pool sanitation. While direct experimental evidence for the biological activity of this compound is pending, this guide provides a clear benchmark against which its future performance can be measured.

The established potency of standard-of-care PARP inhibitors such as Olaparib, Niraparib, Rucaparib, and Talazoparib, as well as potent investigational MTH1 inhibitors like TH287 and BAY-707, sets a high bar for new entrants. For this compound or its analogs to be considered viable therapeutic candidates, they would need to demonstrate comparable or superior potency, improved selectivity, favorable pharmacokinetic properties, and a manageable safety profile in preclinical and clinical evaluations.

Researchers in drug development are encouraged to utilize the standardized protocols outlined herein to generate robust and comparable data, thereby facilitating a clear assessment of the therapeutic potential of this and other novel quinazolinedione derivatives.

References

Reproducibility of Experiments Involving 7-Bromoquinazoline-2,4(1H,3H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of synthetic protocols and the comparative efficacy of related compounds are of paramount importance. This guide provides an objective comparison of experimental data related to 7-Bromoquinazoline-2,4(1H,3H)-dione and its analogs, focusing on synthetic reproducibility and biological performance.

Comparative Analysis of Synthetic Protocols

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through various methods. A key aspect of reproducibility is the yield and purity of the final product under specific reaction conditions. Below is a comparison of different synthetic approaches for substituted quinazoline-2,4(1H,3H)-diones, including the 7-bromo derivative.

Table 1: Comparison of Synthetic Yields for Substituted Quinazoline-2,4(1H,3H)-diones

CompoundSubstituentSynthetic MethodYield (%)Reference
5s 7-BromoDMAP-catalyzed cyclization of 2-aminobenzamide with (Boc)2O93[1][2]
5a UnsubstitutedDMAP-catalyzed cyclization of 2-aminobenzamide with (Boc)2O94[1][2]
5g 6-MethylDMAP-catalyzed cyclization of 2-aminobenzamide with (Boc)2O87[2]
5h 7-MethylDMAP-catalyzed cyclization of 2-aminobenzamide with (Boc)2O68[1][2]
5o 7-FluoroDMAP-catalyzed cyclization of 2-aminobenzamide with (Boc)2O79[1]
5k 7-(Trifluoromethyl)DMAP-catalyzed cyclization of 2-aminobenzamide with (Boc)2O27[1]
5e 6,7-DimethoxyDMAP-catalyzed cyclization of 2-aminobenzamide with (Boc)2O93[2]

Experimental Workflow: Synthesis of this compound

General Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 2-amino-4-bromobenzamide 2-amino-4-bromobenzamide ReactionVessel Stirring at room temperature overnight 2-amino-4-bromobenzamide->ReactionVessel (Boc)2O Di-tert-butyl dicarbonate ((Boc)2O) (Boc)2O->ReactionVessel DMAP 4-Dimethylaminopyridine (DMAP) DMAP->ReactionVessel DCM Dichloromethane (DCM) DCM->ReactionVessel Concentration Concentration under reduced pressure ReactionVessel->Concentration Purification Purification by column chromatography Concentration->Purification FinalProduct This compound Purification->FinalProduct

Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound (5s)

This protocol is based on a reproducible, high-yield synthesis method.[1][2]

Materials:

  • 2-amino-4-bromobenzamide

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-4-bromobenzamide (1.0 mmol) in dichloromethane (10 mL), add 4-dimethylaminopyridine (2.0 mmol) and di-tert-butyl dicarbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.

Characterization Data:

  • Yield: 93%[1][2]

  • Melting Point: >250 °C[1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.43 (brs, 1H), 11.35 (brs, 1H), 7.86 (d, J = 8.4 Hz, 1H), 7.39 (d, J = 1.6 Hz, 1H), 7.34 (dd, J = 8.4, 2.0 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.0, 150.2, 142.4, 129.1, 128.8, 125.1, 116.7, 113.7.

  • ESI-HRMS: m/z calculated for C₈H₆BrN₂O₂ [M + H]⁺ 240.9607, found 240.9611.

Comparative Biological Activity: Quinazoline Derivatives as EGFR Inhibitors

Quinazoline-based compounds are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] The following table compares the inhibitory activity of various quinazoline derivatives against EGFR.

Table 2: In Vitro Inhibitory Activity of Quinazoline Derivatives against EGFR

CompoundTargetIC₅₀ (nM)Reference DrugIC₅₀ (nM)Reference
GefitinibEGFR23-79--[5]
ErlotinibEGFR80--[5][6]
LapatinibEGFR53.1--[4]
AfatinibEGFR0.5--[5]
Compound 7k EGFR71Erlotinib80[6]
Compound 7h EGFR76Erlotinib80[6]
Compound 8b EGFR1.37Erlotinib-[7]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Leads to RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Quinazoline Quinazoline Derivative Quinazoline->Dimerization Inhibits

EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

This guide demonstrates that this compound can be synthesized with high reproducibility and yield. When compared to other analogs, the choice of substituent on the quinazoline ring significantly impacts the synthetic yield and biological activity. For researchers in drug discovery, these comparisons are vital for selecting lead compounds and optimizing synthetic routes.

References

The Pivotal Role of the 7-Bromo Substituent in the Biological Activity of Quinazolinediones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 7-bromo substituted quinazolinediones, elucidating the critical role of the bromine atom at the 7th position and the influence of other substituents on their biological activities. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

The quinazolinone scaffold is a well-established pharmacophore, known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a bromine atom at the 7-position of the quinazolinone ring has been shown to significantly modulate the potency and selectivity of these compounds. This is often attributed to the electronic and steric properties of bromine, which can influence binding interactions with biological targets.

Comparative Analysis of Anticancer Activity

The anticancer activity of 7-bromo substituted quinazolinediones is a prominent area of investigation, with many derivatives showing potent inhibitory effects against various cancer cell lines. A key target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[1]

Structure-Activity Relationship (SAR) Insights:
  • Importance of the 7-Bromo Position: Studies comparing halogen-substituted quinolines have shown that 7-bromo and 7-iodo analogs are as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant P. falciparum[2]. This suggests that a halogen at the 7-position is crucial for activity, with bromine being a favorable choice.

  • Influence of Substituents at other positions: The nature of the substituent at the 2 and 3-positions of the 7-bromo quinazolinone core significantly impacts anticancer potency. For instance, the presence of a (3-bromophenyl) moiety at the 2-position of a 6-methyl-quinazolin-4-one derivative resulted in significant CDK9 inhibitory activity[3]. While this is not a 7-bromo derivative, it highlights the importance of aromatic substitutions at the 2-position.

The following table summarizes the in vitro anticancer activity of selected bromo-substituted quinazolinone derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
7b 3-(m-bromophenyl)MCF-7 (Breast)82.1[4]
A549 (Lung)67.3[4]
5637 (Bladder)51.4[4]
8a 6-bromo, 2-(aliphatic linker)-SHMCF-7 (Breast)15.85 ± 3.32[5]
SW480 (Colon)17.85 ± 0.92[5]
25 6-methyl, 2-(3-bromophenyl)CDK9 Inhibition0.142[3]

Comparative Analysis of Antimicrobial Activity

Quinazolinone derivatives have also demonstrated promising activity against a range of pathogenic bacteria. The presence and position of a bromine substituent can enhance the antimicrobial efficacy of these compounds.

Structure-Activity Relationship (SAR) Insights:
  • Structure-activity relationship studies of quinazolinone derivatives have indicated that the presence of a halogen atom at the 6th or 8th position can improve antimicrobial activities[6]. While specific data for 7-bromo derivatives is less abundant in the provided search results, the general principle of halogenation enhancing activity is a key takeaway.

The following table summarizes the in vitro antimicrobial activity of a bromo-substituted quinazolinone derivative.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound from Ref.[7] 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneVarious bacteriaNot specified[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 7-bromo substituted quinazolinediones) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[8][9]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Test)

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

Protocol:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation.

  • Induction of Edema: A subplantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the animals to induce localized inflammation and edema.[10][11]

  • Paw Volume Measurement: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[10]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only the vehicle and carrageenan).

Visualizing Key Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P P EGFR->P Autophosphorylation Grb2 Grb2 P->Grb2 PI3K PI3K P->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Quinazolinone 7-Bromo Quinazolinedione Quinazolinone->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by 7-bromo substituted quinazolinediones.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat with 7-Bromo Quinazolinediones B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Viable cells convert MTT to Formazan F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570nm H->I J Calculate Cell Viability & IC50 I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to 7-Bromoquinazoline-2,4(1H,3H)-dione and Structurally Related Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification, impurity profiling, and quality control. 7-Bromoquinazoline-2,4(1H,3H)-dione is a key heterocyclic compound, and understanding its analytical characteristics in comparison to other structurally similar alternatives is crucial for making informed decisions in a laboratory setting. This guide provides a comparative overview of this compound and its fluoro, chloro, and methyl analogues, presenting key physicochemical data, standardized experimental protocols for performance evaluation, and relevant biological pathway context.

Data Presentation: Physicochemical Properties Comparison

The selection of an analytical standard is often guided by its fundamental physicochemical properties. The following table summarizes key characterization data for this compound and its common halogenated and methylated alternatives, as reported in scientific literature. This data serves as a baseline for their identification and characterization.

CompoundMolecular FormulaFormula WeightMelting Point (°C)1H NMR Key Shifts (δ ppm, DMSO-d6)High-Resolution Mass Spec (ESI-HRMS) [M+H]+
This compound C8H5BrN2O2241.05>25011.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J=8.0 Hz, 1H), 7.36–7.33 (m, 2H)[1][2]Calculated: 240.9607, Found: 240.9602[1][2]
7-Chloroquinazoline-2,4(1H,3H)-dioneC8H5ClN2O2196.59>25011.39 (brs, 1H), 11.23 (brs, 1H), 7.88 (d, J=8.4 Hz, 1H), 7.21 (d, J=8.4 Hz, 1H), 7.17 (s, 1H)Calculated: 197.0112, Found: 197.0113
7-Fluoroquinazoline-2,4(1H,3H)-dioneC8H5FN2O2180.14>25011.34 (brs, 1H), 11.24 (brs, 1H), 7.97–7.89 (m, 1H), 7.04–6.96 (m, 1H), 6.91–6.83 (m, 1H)Calculated: 181.0408, Found: 181.0406
7-Methylquinazoline-2,4(1H,3H)-dioneC9H8N2O2176.17>25011.12 (brs, 2H), 7.77 (s, 1H), 7.00–6.95 (m, 2H), 2.36 (s, 3H)[1][2]Calculated: 177.0659, Found: 177.0659[1][2]

Experimental Protocols

To objectively compare the performance of these analytical standards, standardized analytical protocols are essential. Below are detailed methodologies for determining purity via High-Performance Liquid Chromatography (HPLC) and for conducting a comparative stability study under forced degradation conditions.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a general method for determining the purity of quinazoline-2,4-dione standards.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water (80:20 v/v).[3][4]

  • Flow Rate: 0.9 mL/min.[3][4]

  • Detection Wavelength: 254 nm.[3][4]

  • Column Temperature: 25°C (Ambient).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of the analytical standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 20 µg/mL.

  • Sample Analysis: Prepare the sample to be tested at the same concentration as the working standard solution.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks are present.

  • Inject the working standard solution five times to check for system suitability (RSD of peak area < 2%).

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample by comparing the peak area of the principal peak in the sample chromatogram to that of the standard, expressed as a percentage area.

Protocol 2: Comparative Stability Study via Forced Degradation

This protocol is designed to compare the stability of this compound and its alternatives under various stress conditions.[3]

1. Preparation of Stress Samples:

  • Prepare a 1 mg/mL stock solution of each compound in methanol.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Reflux at 80°C for 30 minutes. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 20 µg/mL with the mobile phase.[3]

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Reflux at 80°C for 30 minutes. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of 20 µg/mL with the mobile phase.[3]

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 1 hour. Dilute to a final concentration of 20 µg/mL with the mobile phase.[3]

  • Thermal Degradation: Place the solid powder of each standard in a hot air oven at 105°C for 24 hours. Prepare a 20 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 20 µg/mL solution of each standard to direct sunlight for 8 hours or in a photostability chamber.

2. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample for each compound, using the HPLC method described in Protocol 1.

  • Determine the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

  • Assess the peak purity of the parent compound in all stressed samples to ensure the method is stability-indicating.

Biological Context and Visualization

Quinazoline-2,4(1H,3H)-dione derivatives are of significant interest in drug discovery, with many exhibiting potent inhibitory activity against Poly (ADP-ribose) polymerase (PARP) enzymes.[5][6][7] PARP inhibitors represent a targeted cancer therapy that exploits the concept of "synthetic lethality".[8]

In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, the cell's ability to repair DNA double-strand breaks (DSBs) through homologous recombination is compromised. These cells become heavily reliant on PARP-mediated single-strand break (SSB) repair. When a PARP inhibitor (such as a quinazoline-2,4-dione derivative) is introduced, SSBs cannot be repaired, leading to the accumulation of DSBs during DNA replication.[8][9] The BRCA-deficient cancer cell cannot repair these DSBs, resulting in genomic instability and cell death.[9] Normal cells, with functional BRCA genes, can still repair the DSBs and are therefore less affected.[8]

Below is a diagram illustrating this signaling pathway and the mechanism of action for quinazoline-2,4-dione-based PARP inhibitors.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_cell_fate Cell Fate cluster_normal_cell Normal Cell (BRCA Proficient) cluster_cancer_cell Cancer Cell (BRCA Deficient) DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (SSB Repair) PARP->BER activates BER->DNA_Damage repairs Quinazolinedione Quinazoline-2,4-dione (PARP Inhibitor) Quinazolinedione->PARP inhibits DSB DNA Double-Strand Break (DSB) Replication->DSB leads to DSB_normal DSB DSB_cancer DSB HR Homologous Recombination (DSB Repair) Survival Cell Survival HR->Survival DSB_normal->HR repaired by HR_cancer Homologous Recombination (Defective) Apoptosis Apoptosis (Cell Death) HR_cancer->Apoptosis leads to DSB_cancer->HR_cancer repair fails Experimental_Workflow start Start: Select Potential Analytical Standards physchem Compare Physicochemical Data (NMR, MS, MP) start->physchem protocol_dev Define Analytical Method (e.g., HPLC Protocol 1) physchem->protocol_dev purity_test Perform Initial Purity Assessment (Protocol 1) protocol_dev->purity_test stability_study Conduct Forced Degradation Study (Protocol 2) purity_test->stability_study data_analysis Analyze Purity & Stability Data stability_study->data_analysis selection Select Optimal Standard (Highest Purity & Stability) data_analysis->selection end End: Implement Validated Standard in Assays selection->end

References

Safety Operating Guide

Proper Disposal of 7-Bromoquinazoline-2,4(1H,3H)-dione in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 7-Bromoquinazoline-2,4(1H,3H)-dione (CAS No. 114703-12-7), a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following guidance is based on the safety information for the closely related isomer, 6-Bromoquinazoline-2,4(1H,3H)-dione, and general best practices for the disposal of halogenated organic chemical waste.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Immediate Safety and Hazard Information

Based on data for its isomer, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Requirements

A summary of the required PPE for handling this compound is provided in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large quantities or spills.
Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

1. Waste Segregation:

  • Crucially, halogenated organic waste must be kept separate from non-halogenated waste. [2][3][4]

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."[5]

  • Do not mix this waste with other waste streams such as aqueous waste, acids, bases, or sharps.[6]

2. Waste Collection and Containment:

  • Use a chemically compatible container with a secure screw-top lid.[6]

  • Ensure the container is in good condition and free from leaks or contamination.

  • When not in use, the waste container must be kept tightly closed.[6][7]

3. Labeling:

  • Properly label the waste container as soon as the first particle of waste is added.[7][8]

  • The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".

    • The accumulation start date.[8]

    • The primary hazard(s) (e.g., "Irritant").

    • Your name, department, and contact information.

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

  • The SAA should be located at or near the point of generation and away from drains or sources of ignition.[9][10]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[10]

5. Disposal:

  • Under no circumstances should this compound be disposed of down the drain. [9]

  • Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[8][9]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures
  • Spills: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. If trained and equipped, clean up the spill using an appropriate absorbent material, and dispose of the cleanup materials as hazardous waste.[7]

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Obtain Labeled Halogenated Solid Waste Container A->B C Place this compound Waste into Container B->C D Keep Container Securely Closed C->D E Store in Designated Satellite Accumulation Area D->E F Utilize Secondary Containment E->F G Arrange for Pickup by Environmental Health & Safety F->G H Proper Disposal by Licensed Contractor G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Guide for -Bromoquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 7-Bromoquinazoline-2,4(1H,3H)-dione. Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles or Face ShieldMust be worn at all times. Use chemical safety goggles providing a complete seal. A face shield is recommended when there is a risk of splashing.[2]
Skin Protection Nitrile GlovesInspect for tears or perforations before use. Remove and dispose of contaminated gloves immediately. Wash hands thoroughly after handling.[2]
Laboratory CoatA flame-resistant lab coat should be worn fully buttoned.[2]
Respiratory Protection N95 or higher respiratorRecommended when handling the solid powder to prevent inhalation of dust particles.[3][4]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

Experimental Workflow Diagram

experimental_workflow Figure 1. Experimental Workflow for Handling this compound prep Preparation - Don appropriate PPE - Prepare workspace in a fume hood weighing Weighing and Transfer - Conduct within a chemical fume hood - Minimize dust creation prep->weighing dissolution Dissolution - Slowly add solid to solvent to avoid splashing weighing->dissolution reaction Reaction - Carry out in a well-ventilated fume hood dissolution->reaction cleanup Cleanup and Decontamination - Wipe down surfaces - Decontaminate equipment reaction->cleanup disposal Waste Disposal - Segregate halogenated waste - Label container clearly cleanup->disposal

Caption: Figure 1. A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Detailed Experimental Protocols

1. Preparation:

  • Before handling the compound, ensure all necessary PPE is correctly worn.

  • Prepare the workspace by ensuring a chemical fume hood is operational and the area is clean and free of clutter.

2. Weighing and Transfer:

  • All weighing and transferring of the solid compound must be conducted within a chemical fume hood to minimize the risk of inhaling dust particles.[2]

  • Use appropriate tools (e.g., spatulas) to handle the solid and avoid creating airborne dust.

3. Dissolution:

  • If preparing a solution, add the solid this compound to the solvent slowly and carefully to prevent splashing.[2]

4. Reaction:

  • All reactions involving this compound should be performed in a well-ventilated area, preferably inside a chemical fume hood.[2]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. As a brominated organic compound, it is classified as halogenated organic waste.[5]

Waste Segregation and Disposal Workflow

disposal_workflow Figure 2. Waste Disposal Workflow collect_waste Waste Collection - Collect all waste containing the compound in a dedicated, sealed container label_container Labeling - Clearly label the container as 'Halogenated Organic Waste' - List all components collect_waste->label_container segregate_waste Waste Segregation - Do NOT mix with non-halogenated waste label_container->segregate_waste storage Storage - Store in a designated, well-ventilated area away from incompatible materials segregate_waste->storage disposal_request Disposal Request - Arrange for pickup by authorized chemical waste disposal personnel storage->disposal_request

Caption: Figure 2. The required workflow for the proper segregation and disposal of halogenated waste.

Waste Disposal Protocol
  • Waste Collection : All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled and sealed container.[6]

  • Waste Segregation : This compound is a halogenated organic compound. It is imperative to segregate this waste from non-halogenated organic waste streams.[5][7] Mixing halogenated and non-halogenated waste can significantly increase disposal costs and environmental impact.[7][8]

  • Labeling : The waste container must be clearly labeled as "Halogenated Organic Waste" and list all of its contents.[6][8]

  • Storage : Store the sealed waste container in a designated and well-ventilated area, away from incompatible materials, until it is collected by authorized waste management personnel.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, while lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with plenty of water.[2] Remove contaminated clothing.[2] Wash the skin with soap and water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]
Spill For small spills, use absorbent pads to contain the material. Place the absorbent material in a sealed, labeled container for disposal as halogenated waste.[6] For large spills, evacuate the area and contact your institution's emergency response team.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.